Product packaging for 1,6-Dimethyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 10394-40-8)

1,6-Dimethyl-1H-benzo[d]imidazole

Número de catálogo: B075834
Número CAS: 10394-40-8
Peso molecular: 146.19 g/mol
Clave InChI: FARVSSLSGAIQMM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1,6-Dimethyl-1H-benzo[d]imidazole is a versatile benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. Benzimidazole scaffolds are recognized as privileged structures due to their wide range of biological activities and their presence in several clinically used therapeutics. Key Research Applications and Value: Antimicrobial Research: Benzimidazole derivatives demonstrate potent activity against challenging bacterial and fungal pathogens, including Staphylococcus aureus (MRSA), Mycobacterium species, and Candida albicans . They are investigated for their ability to inhibit biofilm formation and target bacterial persistence mechanisms . Anticancer Research: As DNA minor groove-binding ligands, benzimidazole compounds can interfere with DNA-dependent enzymatic processes. Research indicates potential to inhibit human topoisomerase I (Hu Topo I), induce G2/M cell cycle arrest, and exhibit growth inhibitory effects across various human cancer cell lines . Antitubercular Agent Development: Structural analogs have shown promising in vitro tuberculostatic activity against Mycobacterium tuberculosis strains, highlighting their potential as scaffolds for novel anti-tuberculosis therapeutics . Broad Functional Utility: Beyond biomedical applications, benzimidazole derivatives are also explored in material science as components in functional materials and luminescent compounds, and in analytical chemistry as chemosensors . The specific substitution pattern of the this compound core is a key structural feature for researchers aiming to modulate the compound's physicochemical properties, binding affinity, and selectivity for specific biological targets. Please note: The research data referenced above pertains to the broader class of benzimidazole compounds. The specific properties and activities of this compound should be confirmed through further experimental investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B075834 1,6-Dimethyl-1H-benzo[d]imidazole CAS No. 10394-40-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-8-9(5-7)11(2)6-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARVSSLSGAIQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564751
Record name 1,6-Dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10394-40-8
Record name 1,6-Dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 1,6-Dimethyl-1H-benzo[d]imidazole. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound, a derivative of the versatile benzimidazole scaffold, possesses a unique set of physicochemical properties. While specific experimental values for some properties remain elusive in publicly available literature, the fundamental characteristics are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Purity ≥97%[1]
InChI Key FARVSSLSGAIQMM-UHFFFAOYSA-N[1]

Synthesis Protocols

The synthesis of the benzimidazole core is a well-established area of organic chemistry, with numerous methodologies available. While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a general and widely applicable synthetic strategy involves the condensation of an appropriately substituted o-phenylenediamine with a suitable carboxylic acid or aldehyde.

A plausible synthetic route for this compound would involve the reaction of 3-methyl-1,2-phenylenediamine with acetic acid or a derivative thereof. The general principle of this reaction is illustrated in the following workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-methyl-1,2-phenylenediamine 3-methyl-1,2-phenylenediamine Condensation Condensation 3-methyl-1,2-phenylenediamine->Condensation Acetic Acid Acetic Acid Acetic Acid->Condensation Acid Catalyst Acid Catalyst Acid Catalyst->Condensation Heat Heat Heat->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Formation This compound This compound Cyclization->this compound

Plausible synthetic workflow for this compound.

General Experimental Protocol for Benzimidazole Synthesis:

A common method for the synthesis of 2-substituted benzimidazoles involves the following steps:

  • Reactant Mixture: An equimolar mixture of the o-phenylenediamine derivative and the corresponding aldehyde or carboxylic acid is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst Addition: An acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is often added to facilitate the reaction.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization from an appropriate solvent.

Spectral Data

The structural confirmation of this compound is supported by spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Proton NMR) Data:

While a fully interpreted spectrum is not available, the expected proton signals for this compound would include:

  • Aromatic protons in the range of 7.0-8.0 ppm.

  • Two distinct methyl group signals, one for the N-methyl group and one for the aryl-methyl group, likely appearing in the upfield region (2.0-4.0 ppm).

¹³C NMR (Carbon NMR) Data:

The ¹³C NMR spectrum would be expected to show:

  • Signals for the aromatic carbons in the downfield region (100-150 ppm).

  • Signals for the two methyl carbons in the upfield region (15-35 ppm).

For detailed spectral data, researchers are encouraged to consult specialized databases such as ChemicalBook, which may provide access to ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

Biological Activity and Signaling Pathways

The benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of benzimidazole have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

However, specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways of This compound are currently limited in the public domain. The functional role of this specific isomer remains an area for future research and exploration.

The general mechanism of action for many biologically active benzimidazoles involves their ability to interact with various biological targets, such as enzymes and receptors, due to their structural similarity to endogenous purines.

G Benzimidazole Scaffold Benzimidazole Scaffold Interaction Interaction Benzimidazole Scaffold->Interaction Biological Target Biological Target Biological Target->Interaction Pharmacological Effect Pharmacological Effect Structural Similarity to Purines Structural Similarity to Purines Structural Similarity to Purines->Benzimidazole Scaffold enables Interaction->Pharmacological Effect

General principle of benzimidazole bioactivity.

Further investigation into the specific biological profile of this compound is warranted to unlock its potential therapeutic applications.

References

Elucidation of the Molecular Architecture: A Technical Guide to 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,6-Dimethyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines the probable synthetic pathways, detailed experimental protocols for characterization, and a summary of expected analytical data based on closely related analogs. Due to the limited availability of specific experimental data for the 1,6-isomer in public databases, this guide leverages established principles of organic chemistry and spectroscopy to present a robust framework for its identification and characterization.

Predicted Spectroscopic and Structural Data

Table 1: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
This compound (Predicted) CDCl₃δ ≈ 7.8-8.0 (s, 1H, H2), 7.5-7.7 (m, 1H, H7), 7.2-7.4 (m, 1H, H4), 7.0-7.2 (m, 1H, H5), 3.8-4.0 (s, 3H, N-CH₃), 2.4-2.6 (s, 3H, Ar-CH₃)δ ≈ 143-145 (C2), 142-144 (C7a), 133-135 (C3a), 132-134 (C6), 123-125 (C5), 119-121 (C4), 109-111 (C7), 31-33 (N-CH₃), 21-23 (Ar-CH₃)
1-Methyl-1H-benzo[d]imidazoleDMSO-d₆7.82 (s, 1H), 7.80 (d, 1H), 7.36 (d, 1H), 7.31-7.28 (m, 2H), 3.68 (s, 3H)[1]143.81, 143.52, 134.58, 123.20, 122.02, 121.55, 112.65, 30.96[1]
5,6-Dimethyl-1H-benzo[d]imidazoleCDCl₃ & DMSO-d₆Data not fully resolved in provided sourceData not fully resolved in provided source

Table 2: Predicted Mass Spectrometry Fragmentation

Ion TypePredicted m/zDescription
[M]⁺146Molecular Ion
[M-H]⁺145Loss of a hydrogen radical
[M-CH₃]⁺131Loss of a methyl radical
[M-HCN]⁺119Loss of hydrogen cyanide from the imidazole ring

Table 3: Comparative Crystallographic Data of a Related Compound (5,6-Dimethyl-1H-benzimidazol-3-ium nitrate)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.938 (4)
b (Å)14.694 (8)
c (Å)10.379 (6)
β (°)108.598 (9)
Volume (ų)1002.8 (10)

This data is for a related salt and is provided for general comparison of the benzimidazole core packing.[2]

Synthesis and Characterization Workflow

The structural elucidation of a novel or uncharacterized compound like this compound follows a logical progression from synthesis to spectroscopic analysis and final structure confirmation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis start Starting Materials: 4-Methyl-N-methylbenzene-1,2-diamine Formic Acid reaction Cyclocondensation start->reaction product Crude this compound reaction->product purify Column Chromatography product->purify ms Mass Spectrometry (MS) purify->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purify->nmr xray X-ray Crystallography (if crystalline solid) purify->xray elucidation Structure Elucidation ms->elucidation nmr->elucidation xray->elucidation

Caption: Synthesis and Characterization Workflow.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Cyclocondensation

A plausible and efficient method for the synthesis of this compound is the Phillips condensation method.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methyl-N¹-methylbenzene-1,2-diamine in an excess of formic acid, which acts as both a reactant and a solvent.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Dry the crude product and purify it by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expected signals would include distinct peaks for the aromatic protons, the N-methyl protons, and the aromatic methyl protons.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show the number of unique carbon environments in the molecule.

  • 2D NMR (COSY, HSQC): To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

X-ray Crystallography

  • Crystal Growth: If the purified compound is a solid, grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The refined structure will provide precise bond lengths, bond angles, and information about the packing of the molecules in the solid state.

Plausible Biological Signaling Pathway

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including acting as microtubule inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates a plausible signaling pathway for a benzimidazole compound with such activity.

G cluster_pathway Plausible Anticancer Mechanism of a Benzimidazole Derivative benzimidazole 1,6-Dimethyl-1H- benzo[d]imidazole tubulin Tubulin Dimer benzimidazole->tubulin Binds to microtubule Microtubule Instability tubulin->microtubule Inhibits polymerization mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Microtubule Disruption Pathway.

This guide provides a foundational understanding of the structure, synthesis, and potential biological role of this compound, serving as a valuable resource for researchers in the field of drug discovery and development. The methodologies and data presented herein offer a clear path for the definitive elucidation of this compound's properties.

References

An In-depth Technical Guide to Dimethyl-1H-benzo[d]imidazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An important note on chemical isomers: This guide provides information on two distinct isomers of dimethyl-1H-benzo[d]imidazole. Initial sections will address the specific request for 1,6-Dimethyl-1H-benzo[d]imidazole, including its unique Chemical Abstracts Service (CAS) number. However, due to the limited availability of in-depth technical data for this specific isomer, the subsequent, more detailed sections of this whitepaper will focus on the closely related and extensively researched isomer, 5,6-Dimethyl-1H-benzo[d]imidazole . This latter compound is of significant interest to the scientific community due to its role as an endogenous metabolite.

This compound: Identification and Properties

This compound is a distinct chemical entity with the CAS number 10394-40-8 [1][2]. While specific experimental data for this compound is not widely published, predicted physicochemical properties are available and summarized below.

PropertyPredicted Value
Molecular FormulaC₉H₁₀N₂
Molecular Weight146.19 g/mol
Density1.09±0.1 g/cm³
Boiling Point274.6±33.0 °C
Flash Point119.9±25.4 °C
pKa5.67±0.10
Data sourced from Guidechem[1]

Due to the scarcity of published research on this compound, the remainder of this guide will focus on the biologically significant isomer, 5,6-Dimethyl-1H-benzo[d]imidazole.

5,6-Dimethyl-1H-benzo[d]imidazole: A Core Technical Overview

CAS Number: 582-60-5

5,6-Dimethyl-1H-benzo[d]imidazole is an endogenous metabolite that plays a crucial role in the biosynthesis of Vitamin B12[3][4][5][6]. It is also utilized as a precursor in the synthesis of various other active compounds[7]. This section provides a comprehensive overview of its properties, synthesis, and biological significance.

Physicochemical Properties
PropertyValue
Molecular FormulaC₉H₁₀N₂
Molecular Weight146.19 g/mol
SolubilityDMSO: 45 mg/mL (307.82 mM)
Data sourced from TargetMol[8]
Biological Significance and Signaling Pathways

5,6-Dimethyl-1H-benzo[d]imidazole is a key intermediate in riboflavin metabolism and is the penultimate precursor in the synthesis of alpha-Ribazole[8]. In anaerobic organisms, it serves as the "lower ligand" for the cobalt center in cobalamin (Vitamin B12)[3][4]. The biosynthesis of 5,6-dimethylbenzimidazole is a critical step and can be a rate-limiting factor in the overall production of Vitamin B12[9].

The anaerobic biosynthesis pathway involves the conversion of 5-aminoimidazole ribotide (AIR) to 5-hydroxybenzimidazole (HBI) by the radical S-adenosyl-l-methionine (SAM) enzyme BzaF (HBI synthase)[3][4]. Subsequently, 5,6-Dimethyl-1H-benzo[d]imidazole is formed and then transformed into N1-(5-Phospho-alpha-D-ribosyl)-5,6-dimethylbenzimidazole by the enzyme nicotinate-nucleotide--dimethylbenzimidazole phosphoribosyltransferase[8].

Vitamin_B12_Biosynthesis_Pathway AIR 5-Aminoimidazole Ribotide (AIR) HBI 5-Hydroxybenzimidazole (HBI) AIR->HBI BzaF DMB 5,6-Dimethyl-1H-benzo[d]imidazole HBI->DMB Further enzymatic steps PRDMB N1-(5-Phospho-alpha-D-ribosyl)- 5,6-dimethylbenzimidazole DMB->PRDMB NN:DMB PT BzaF BzaF (HBI synthase) (Radical SAM Enzyme) NN NN DMB_PT Nicotinate-nucleotide-- dimethylbenzimidazole phosphoribosyltransferase

Anaerobic biosynthesis pathway of the lower ligand of Vitamin B12.

Experimental Protocols

General Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives, including 5,6-Dimethyl-1H-benzo[d]imidazole, can be achieved through the condensation of the corresponding o-phenylenediamine with a carboxylic acid or an aldehyde[10][11][12]. The following is a generalized protocol based on common laboratory practices.

Objective: To synthesize a 2-substituted benzimidazole derivative.

Materials:

  • Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine for the synthesis of 5,6-dimethyl-1H-benzimidazole derivatives)

  • Aldehyde or carboxylic acid

  • Oxidizing agent (e.g., sodium metabisulfite)[11][12]

  • Solvent (e.g., ethanol, water, or a mixture)

  • Catalyst (optional, e.g., erbium triflate, TiCl4)[10][13]

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • In a reaction vessel, dissolve the o-phenylenediamine in the chosen solvent.

  • Add the aldehyde or carboxylic acid to the solution. The stoichiometry may vary depending on the desired product.

  • If required, add the catalyst and/or oxidizing agent to the reaction mixture.

  • Stir the mixture at room temperature or under reflux, depending on the specific protocol.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or extraction.

  • Purify the product using column chromatography or recrystallization to obtain the desired benzimidazole derivative.

Synthesis_Workflow Start Start Reactants Dissolve o-phenylenediamine and aldehyde/carboxylic acid in solvent Start->Reactants Additives Add catalyst and/or oxidizing agent Reactants->Additives Reaction Stir at appropriate temperature (Room Temp or Reflux) Additives->Reaction Monitor Monitor reaction progress with TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction workup (Cooling, filtration/extraction) Monitor->Workup Complete Purification Purify product (Column chromatography or recrystallization) Workup->Purification End End Purification->End

General workflow for the synthesis of benzimidazole derivatives.

Applications in Drug Development and Research

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[14]. The 5,6-dimethyl-1H-benzo[d]imidazole scaffold has been incorporated into various novel compounds with potential therapeutic applications. For instance, derivatives have been synthesized and evaluated as anticancer agents, with some showing inhibitory activity against enzymes like 17β-HSD10, which is implicated in Alzheimer's disease[15]. Furthermore, modifications at the 6-position of the benzimidazole ring have been shown to be important for affinity to the GABA-A receptor[16]. The study of these derivatives often involves screening against various cancer cell lines and investigating their interactions with biological targets such as DNA and specific enzymes[11][12].

This technical guide provides a foundational understanding of this compound and a more detailed exploration of its biologically significant isomer, 5,6-Dimethyl-1H-benzo[d]imidazole. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their ongoing work with this important class of compounds.

References

An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,6-dimethyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the benzimidazole core via the Phillips-Ladenburg reaction, followed by a selective N-methylation in the second step.

Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole. This intermediate is synthesized by the cyclocondensation of 3,4-diaminotoluene with formic acid. This reaction establishes the core benzimidazole ring system.

Step 2: N-methylation to yield this compound. The intermediate, 6-methyl-1H-benzo[d]imidazole, is then methylated at the N-1 position of the imidazole ring using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Below is a graphical representation of the overall synthetic workflow.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Cyclocondensation Start->Step1 Intermediate 6-methyl-1H-benzo[d]imidazole Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 Product This compound Step2->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole

This procedure is adapted from the well-established Phillips-Ladenburg reaction for benzimidazole synthesis.[1][2]

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_products Product A 3,4-Diaminotoluene C 6-methyl-1H-benzo[d]imidazole A->C Heat (100°C) B Formic Acid B->C

Caption: Synthesis of 6-methyl-1H-benzo[d]imidazole.

Materials:

  • 3,4-Diaminotoluene

  • 90% Formic Acid

  • 10% Sodium Hydroxide Solution

  • Activated Carbon (e.g., Norite)

  • Deionized Water

Procedure:

  • In a round-bottomed flask, combine 3,4-diaminotoluene (0.5 mole) with 90% formic acid (0.75 mole).

  • Heat the reaction mixture in a water bath at 100°C for 2 hours.

  • After cooling to room temperature, slowly add 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • For purification, recrystallize the crude product from boiling water, using activated carbon to decolorize the solution if necessary.

  • Filter the hot solution and allow the filtrate to cool to 10-15°C to induce crystallization.

  • Collect the purified white crystals of 6-methyl-1H-benzo[d]imidazole by filtration and dry at 100°C.

Step 2: Synthesis of this compound

This N-methylation procedure is a common method for the alkylation of benzimidazoles.[3][4]

Reaction Scheme:

Step2_Reaction cluster_reactants Reactants cluster_products Product D 6-methyl-1H-benzo[d]imidazole G This compound D->G Solvent (e.g., DMF) E Methyl Iodide E->G F Base (e.g., NaH) F->G

Caption: N-methylation of 6-methyl-1H-benzo[d]imidazole.

Materials:

  • 6-methyl-1H-benzo[d]imidazole

  • Methyl Iodide or Dimethyl Sulfate

  • Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl Acetate

  • Brine Solution

Procedure:

  • In a dry, nitrogen-flushed round-bottomed flask, dissolve 6-methyl-1H-benzo[d]imidazole (1 equivalent) in anhydrous DMF.

  • Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture again in an ice bath and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of 6-methyl-1H-benzo[d]imidazole

ParameterValueReference
Starting Material3,4-Diaminotoluene[1]
Reagent90% Formic Acid[1]
Temperature100°C[1]
Reaction Time2 hours[1]
Yield83-85%[1]

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material6-methyl-1H-benzo[d]imidazole[3][4]
Methylating AgentMethyl Iodide / Dimethyl Sulfate[3][4][5]
BaseNaH / K2CO3[3]
SolventAnhydrous DMF / Acetone[3]
TemperatureRoom Temperature[3]
Reaction Time12-16 hoursGeneral procedure

Table 3: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-methyl-1H-benzo[d]imidazoleC8H8N2132.16172-174
This compoundC9H10N2146.19Not specified

Note: Specific yield and melting point for this compound are not explicitly stated in the reviewed literature but are expected to be high based on similar reactions.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound. The provided protocols are based on well-established chemical transformations and offer a clear pathway for the preparation of this valuable compound for research and development purposes. The structured data and visual diagrams are intended to facilitate easy comprehension and implementation of these synthetic methods in a laboratory setting. Further optimization of the N-methylation step may be possible to improve yields and reduce reaction times.

References

Spectroscopic Data of 1,6-Dimethyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,6-Dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. As a derivative of benzimidazole, it is of interest to researchers in medicinal chemistry and materials science. The benzimidazole core is a key structural motif in a variety of biologically active molecules, including vitamin B12. A thorough understanding of the spectroscopic properties of this compound is essential for its identification, characterization, and the elucidation of its structure-activity relationships in various applications. This guide provides a summary of available spectroscopic data and relevant experimental protocols.

Note on Data Availability

Spectroscopic Data

¹H NMR Spectroscopy of this compound

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in a molecule.

Chemical Shift (δ) ppm Multiplicity Assignment
Data not fully available

A reference to the ¹H NMR spectrum for this compound exists, however, the detailed peak assignments are not provided in the available literature.[1]

Spectroscopic Data of the Isomer: 5,6-Dimethyl-1H-benzo[d]imidazole

The following data is for the isomer 5,6-Dimethyl-1H-benzo[d]imidazole.

¹H NMR Data of 5,6-Dimethyl-1H-benzo[d]imidazole

Chemical Shift (δ) ppm Multiplicity Assignment
2.38s-CH₃ (at C5 and C6)
7.41sAr-H (at C4 and C7)
8.01s-CH (at C2)
12.28s (br)-NH

¹³C NMR Data of 5,6-Dimethyl-1H-benzo[d]imidazole

Chemical Shift (δ) ppm Assignment
20.2-CH₃
115.0C4, C7
131.0C5, C6
136.0C3a, C7a
141.5C2

Mass Spectrometry (MS) Data of 5,6-Dimethyl-1H-benzo[d]imidazole

m/z Relative Intensity (%) Assignment
146100[M]⁺
13180[M-CH₃]⁺
11820[M-N₂H₂]⁺
9130[C₇H₇]⁺

Infrared (IR) Spectroscopy Data of 5,6-Dimethyl-1H-benzo[d]imidazole

Wavenumber (cm⁻¹) Intensity Assignment
3000-3200BroadN-H stretch
2920MediumC-H stretch (aromatic)
2850MediumC-H stretch (aliphatic)
1620StrongC=N stretch
1450-1600Medium-StrongC=C stretch (aromatic)
1270MediumC-N stretch
740-850StrongC-H bend (out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy of Benzimidazoles

Specific UV-Vis data for this compound is not available. However, the benzimidazole core generally exhibits characteristic absorption bands in the UV region.

Wavelength (λmax, nm) Solvent Assignment
~245Waterπ → π* transition
~270Waterπ → π* transition
~278Waterπ → π* transition

These values are for the parent 1H-benzimidazole and may vary with substitution.[2]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not explicitly published. However, the following are general methodologies typically employed for the analysis of benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR : The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR : The spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR.

Mass Spectrometry (MS)

  • Instrumentation : An electron ionization mass spectrometer (EI-MS) or an electrospray ionization mass spectrometer (ESI-MS).

  • Sample Introduction : The sample can be introduced directly via a solid probe or, if coupled with chromatography, through a GC or LC system.

  • EI-MS : The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • ESI-MS : The sample is dissolved in a suitable solvent and infused into the spectrometer, where it is ionized by a high voltage, producing protonated or deprotonated molecular ions.

Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation : The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition : The absorbance is measured over the UV-Vis range (typically 200-800 nm), with the solvent used as a reference.

Visualizations

General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis interpretation Spectral Interpretation nmr->interpretation nmr->interpretation ms->interpretation ms->interpretation ir->interpretation ir->interpretation uv_vis->interpretation uv_vis->interpretation structure Structure Elucidation interpretation->structure report Technical Guide / Whitepaper structure->report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 1,6-Dimethyl-1H-benzo[d]imidazole, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

This compound is a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings. The methyl substitutions at the 1 and 6 positions of the benzimidazole core influence its physicochemical properties and potential biological activity.

PropertyValue
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
CAS Number 10394-40-8
Canonical SMILES CN1C=NC2=CC(C)=CC=C12
InChI Key FARVSSLSGAIQMM-UHFFFAOYSA-N

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and widely adopted method for the synthesis of N-substituted benzimidazoles can be adapted. This typically involves the condensation of an appropriately substituted o-phenylenediamine with a suitable cyclizing agent.

A plausible synthetic route for this compound would involve the reaction of 4-methyl-N1-methylbenzene-1,2-diamine with a one-carbon synthon, such as formic acid or a derivative thereof.

General Experimental Workflow for Benzimidazole Synthesis

The following diagram outlines a generalized workflow for the synthesis of benzimidazole derivatives, which can be conceptually applied to the preparation of this compound.

G General Benzimidazole Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Reactant1 o-Phenylenediamine Derivative (e.g., 4-methyl-N1-methylbenzene-1,2-diamine) Condensation Condensation & Cyclization Reactant1->Condensation Reactant2 One-Carbon Synthon (e.g., Formic Acid, Aldehyde) Reactant2->Condensation Workup Aqueous Workup Condensation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of benzimidazole derivatives.

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities and the modulation of signaling pathways by this compound are not prominently reported in the current scientific literature. However, the broader class of benzimidazole derivatives is well-established for its diverse pharmacological properties. Many benzimidazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, some benzimidazole derivatives are known to inhibit kinases, which are key regulators of cellular signaling pathways.

Potential Kinase Inhibition Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a kinase-inhibiting benzimidazole derivative. This is a generalized representation and not specific to this compound, for which such data is not currently available.

G Hypothetical Kinase Inhibition Pathway cluster_input Signal Initiation cluster_receptor Receptor Activation cluster_pathway Downstream Signaling cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellResponse Cell Proliferation / Survival TranscriptionFactor->CellResponse Benzimidazole Benzimidazole Derivative (Potential Inhibitor) Benzimidazole->Kinase1

Caption: A generalized diagram of a kinase signaling pathway potentially targeted by benzimidazole derivatives.

Future Directions and Research Opportunities

The lack of specific data on the biological effects of this compound presents a clear opportunity for further research. Investigating the synthesis and biological evaluation of this and other less-studied benzimidazole isomers could uncover novel therapeutic agents.

Future studies should focus on:

  • Developing and optimizing a specific and efficient synthesis protocol for this compound.

  • Screening the compound against a panel of biological targets, including kinases, to identify potential therapeutic applications.

  • Elucidating the mechanism of action and identifying the specific signaling pathways modulated by this compound.

Navigating the Biological Landscape of Dimethyl-Benzimidazoles: A Focus on the 1,6-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of specific data on the biological activity of 1,6-Dimethyl-1H-benzo[d]imidazole. While the broader benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological properties, the specific 1,6-dimethyl substituted variant remains largely unexplored in publicly accessible research. This technical guide, therefore, serves to highlight this knowledge gap and, in its place, provides a detailed overview of the biological activities of closely related dimethyl-benzimidazole isomers and the general benzimidazole framework. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical space.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is considered a "privileged" structure in medicinal chemistry. This is attributed to its ability to interact with a wide range of biological targets, leading to a diverse pharmacological profile. Derivatives of this scaffold have been successfully developed into drugs with various therapeutic applications, including anticancer, antimicrobial, antiviral, and anthelmintic agents.

Biological Activities of Dimethyl-Benzimidazole Isomers

While specific data for the 1,6-dimethyl isomer is lacking, studies on other dimethylated benzimidazoles, such as the 5,6-dimethyl isomer, offer valuable insights into the potential biological activities of this class of compounds. 5,6-Dimethyl-1H-benzo[d]imidazole is a known endogenous metabolite and has been investigated for its potential antioxidant and antimicrobial properties.[1][2] Research into various benzimidazole derivatives has demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties through various mechanisms, such as inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of kinase activity.[3][4][5][6][7][8]

  • Antimicrobial Activity: The benzimidazole core is found in numerous antimicrobial agents. These compounds can exert their effects by inhibiting essential microbial enzymes or interfering with cellular processes.[1][9][10][11][12]

  • Enzyme Inhibition: Benzimidazole derivatives have been shown to inhibit a variety of enzymes, including kinases, which are critical in cellular signaling pathways. This inhibitory action is a key mechanism behind their therapeutic effects, particularly in cancer.[5][6][8][13]

General Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. The specific reagents and reaction conditions can be varied to introduce different substituents onto the benzimidazole core, allowing for the exploration of structure-activity relationships.

A general workflow for the synthesis and evaluation of benzimidazole derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_development Drug Development start o-phenylenediamine + Substituted Aldehyde/Carboxylic Acid condensation Condensation Reaction start->condensation purification Purification and Characterization condensation->purification screening In vitro Screening (e.g., cytotoxicity, antimicrobial assays) purification->screening mechanistic Mechanism of Action Studies (e.g., enzyme inhibition, pathway analysis) screening->mechanistic in_vivo In vivo Studies (Animal Models) mechanistic->in_vivo lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical G cluster_pathway Potential PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->RTK Inhibition Benzimidazole->PI3K Inhibition Benzimidazole->mTOR Inhibition

References

Discovery and history of dimethylbenzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Dimethylbenzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimethylbenzimidazole core, a prominent heterocyclic scaffold, is of significant interest in medicinal chemistry and biology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of dimethylbenzimidazoles, with a particular focus on 5,6-dimethylbenzimidazole (DMB), the axial ligand for cobalt in vitamin B12. We delve into the key historical milestones, from its initial synthesis to its identification as a crucial component of a vital coenzyme. This document details both the chemical and biosynthetic pathways of its formation, providing explicit experimental protocols for key reactions. Furthermore, we explore the diverse therapeutic applications of dimethylbenzimidazole derivatives, particularly in oncology, supported by quantitative data on their biological activities. The guide includes detailed diagrams of synthetic workflows and biological signaling pathways to facilitate a deeper understanding of the chemistry and pharmacology of this important class of compounds.

Introduction

Benzimidazoles are bicyclic aromatic organic compounds formed by the fusion of benzene and imidazole rings.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically significant drugs.[3][4][5] Among the various derivatives, dimethylbenzimidazoles have garnered special attention, largely due to the profound biological role of one of its isomers, 5,6-dimethylbenzimidazole (DMB).

The most notable occurrence of DMB in nature is as N-ribosyl-dimethylbenzimidazole, which serves as the lower axial ligand for the cobalt ion in true vitamin B12 (cobalamin).[1][2][4] This unique role has spurred extensive research into its biosynthesis and chemical synthesis. Beyond its function in vitamin B12, the benzimidazole nucleus is a versatile platform for drug development, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[1][6][7]

This guide aims to provide a detailed technical resource for professionals in the fields of chemical and biological sciences. It covers the historical context of the discovery of dimethylbenzimidazoles, elucidates the intricate aerobic and anaerobic biosynthetic pathways, provides detailed protocols for both chemical and enzymatic synthesis, and summarizes the quantitative data related to their physicochemical properties and biological activities.

Historical Milestones

The history of dimethylbenzimidazoles is intertwined with the foundational development of heterocyclic chemistry and the structural elucidation of vitamin B12.

  • 1872: First Benzimidazole Synthesis: The first synthesis of a benzimidazole compound was reported by Hoebrecker. He obtained 2,5- (or 2,6-)dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide.[2][8] This marked the beginning of the exploration of this heterocyclic system.

  • 1928: The Phillips Synthesis: M. A. Phillips reported a more general and widely applicable method for synthesizing benzimidazoles. The Phillips condensation involves reacting an ortho-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, such as 4N HCl.[9][10] This method remains a cornerstone for the synthesis of 2-substituted benzimidazoles.

  • 1949: Isolation from Vitamin B12: A pivotal moment in the history of DMB was its isolation and identification by Brink and Folkers. They obtained 5,6-dimethylbenzimidazole via the acid hydrolysis of vitamin B12, establishing it as a fundamental structural component of this essential vitamin.[10][11][12] This discovery ignited interest in its biological role and biosynthetic origins.

  • Subsequent Developments: Following its discovery as part of vitamin B12, research focused on understanding its biosynthesis. It was established that DMB is synthesized from flavin mononucleotide (FMN) in aerobic organisms and from 5-aminoimidazole ribotide in anaerobic organisms.[9][13] In parallel, the versatile benzimidazole scaffold was exploited in medicinal chemistry, leading to the development of numerous drugs targeting a range of diseases.[5][12]

Physicochemical Properties of 5,6-Dimethylbenzimidazole

A clear understanding of the physicochemical properties of DMB is essential for its application in research and development. Key quantitative data are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 5,6-Dimethyl-1H-benzimidazole[1]
CAS Number 582-60-5[1][10]
Chemical Formula C₉H₁₀N₂[1][14]
Molar Mass 146.19 g/mol [10][14][15]
Melting Point 202-206 °C[10][16]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water, ethanol (29 mg/mL), DMSO (29 mg/mL), chloroform, ether; freely soluble in dilute acids.[10][15][16]
UV max (in 0.01N HCl/95% EtOH) 274.5 nm, 284 nm[10]
XLogP3 2.4[14]

Synthesis of 5,6-Dimethylbenzimidazole

DMB can be produced through both chemical synthesis and biological pathways. The methodologies for these processes are distinct and serve different scientific and commercial purposes.

Chemical Synthesis

The Phillips condensation reaction is the most common method for synthesizing the benzimidazole core. The following protocol is a representative example for the synthesis of 5,6-dimethylbenzimidazole.

This protocol is adapted from the classical Phillips-Ladenburg reaction conditions.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine one molar equivalent of 4,5-diamino-1,2-dimethylbenzene (also known as 3,4-diamino-o-xylene) with an excess of formic acid (e.g., 2-3 molar equivalents).

  • Acid Catalyst: Add 4N hydrochloric acid as a catalyst. The acid facilitates the condensation and subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Isolation: After cooling the mixture to room temperature, carefully neutralize it by the slow addition of a 10% sodium hydroxide solution until the mixture is alkaline to litmus paper. This will precipitate the crude product.

  • Filtration and Washing: Collect the crude 5,6-dimethylbenzimidazole by vacuum filtration. Wash the solid precipitate thoroughly with cold water to remove any residual salts and base.

  • Purification: The crude product can be purified by recrystallization from boiling water or an ethanol-water mixture. The use of activated charcoal during recrystallization can help remove colored impurities.

  • Drying: Dry the purified white crystals under vacuum at 100°C. The expected yield is typically high, often exceeding 80%.[4]

G Workflow: Phillips Chemical Synthesis of DMB cluster_reactants Reactants & Setup cluster_process Reaction & Work-up cluster_purification Purification r1 4,5-Diamino- 1,2-dimethylbenzene setup Combine in Round-Bottom Flask r1->setup r2 Formic Acid r2->setup r3 4N HCl (Catalyst) r3->setup reflux Heat to Reflux (100-110°C, 2-4h) setup->reflux Attach Reflux Condenser cool Cool to Room Temperature reflux->cool neutralize Neutralize with 10% NaOH (pH > 7) cool->neutralize Precipitation Occurs filter Vacuum Filtration & Wash with H₂O neutralize->filter recrystallize Recrystallize from Boiling Water/Ethanol filter->recrystallize dry Dry Product Under Vacuum recrystallize->dry product Pure 5,6-Dimethylbenzimidazole dry->product

Workflow for the chemical synthesis of 5,6-dimethylbenzimidazole.
Biosynthesis

Nature has evolved two distinct pathways for the synthesis of DMB, depending on the organism's oxygen requirements.

In many aerobic and facultative anaerobic bacteria, DMB is synthesized from flavin mononucleotide (FMNH₂) in a unique reaction that involves the "cannibalism" of one cofactor to create a part of another.[5][17]

  • Key Enzyme: DMB Synthase (BluB)

  • Substrate: Reduced Flavin Mononucleotide (FMNH₂)

  • Process: The BluB enzyme, an O₂-dependent flavin destructase, catalyzes the oxidative fragmentation of the isoalloxazine ring of FMNH₂.[5][9][18] This complex rearrangement results in the formation of DMB and erythrose-4-phosphate. The transformation proceeds via a 4a-peroxyflavin intermediate after the initial reaction with molecular oxygen.[5]

G Aerobic Biosynthesis of DMB FMN Flavin Mononucleotide (FMN) FMNH2 Reduced Flavin Mononucleotide (FMNH₂) FMN->FMNH2 Flavin Reductase (e.g., Fre) + NADH Intermediate 4a-peroxyflavin intermediate FMNH2->Intermediate BluB Enzyme + O₂ DMB 5,6-Dimethylbenzimidazole (DMB) Intermediate->DMB BluB Enzyme (Rearrangement) E4P Erythrose-4-phosphate Intermediate->E4P

The BluB-catalyzed aerobic pathway for DMB synthesis.

In obligate anaerobes, which lack the BluB enzyme, a different set of genes and intermediates are used to construct DMB. This pathway branches off from purine biosynthesis.[13][19][20]

  • Key Genes: bzaA, bzaB, bzaC, bzaD, bzaE

  • Initial Substrate: 5-aminoimidazole ribotide (AIR)

  • Process: A cluster of five genes (bzaA-E) orchestrates the conversion of AIR into DMB through a series of intermediates. This pathway has been elucidated in organisms like Eubacterium limosum.[13][19] The intermediates include 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole, which are themselves lower ligands in other cobamides.[19][20]

G Anaerobic Biosynthesis of DMB AIR 5-Aminoimidazole Ribotide (AIR) HBI 5-Hydroxybenzimidazole AIR->HBI BzaA/BzaB MeOBI 5-Methoxybenzimidazole HBI->MeOBI BzaC (Methyltransferase) MeOMeBI 5-Methoxy-6-methylbenzimidazole MeOBI->MeOMeBI BzaD DMB 5,6-Dimethylbenzimidazole (DMB) MeOMeBI->DMB BzaE

The multi-enzyme anaerobic pathway for DMB synthesis.

Biological Significance and Therapeutic Applications

The benzimidazole scaffold is a cornerstone of modern pharmacology, with applications spanning multiple therapeutic areas.

Role in Vitamin B12

The primary biological role of 5,6-dimethylbenzimidazole is its incorporation into cobalamin (vitamin B12).[16] It forms the "lower" alpha-axial ligand, coordinating to the central cobalt atom through one of its nitrogen atoms.[13] This DMB "tail" is crucial for the cofactor's stability and its interaction with various B12-dependent enzymes in humans and other organisms. The absence of DMB, or its replacement with other bases like adenine (forming pseudocobalamin), can render the cofactor biologically inactive in humans.[16][17]

Anticancer Activity

Numerous benzimidazole derivatives have been developed as potent anticancer agents, acting through various mechanisms of action.[12][21][22]

  • Tubulin Polymerization Inhibition: A significant class of benzimidazole-based anticancer drugs, including mebendazole and nocodazole, function by disrupting microtubule dynamics.[2][23] They bind to β-tubulin at or near the colchicine-binding site, inhibiting its polymerization into microtubules.[3][23] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[24][25]

  • Topoisomerase Inhibition: Certain benzimidazole derivatives can inhibit topoisomerase I and II, enzymes critical for relieving torsional stress in DNA during replication and transcription.[11][12][21] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA strand breaks and cell death.[26][27]

  • Kinase Inhibition & Signal Transduction Modulation: Benzimidazole derivatives have been designed to inhibit various protein kinases involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to potently inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[28] This inhibition blocks downstream signaling cascades, such as the PI3K/Akt and MEK/Erk pathways, leading to cell cycle arrest and apoptosis.[28]

G Anticancer Mechanisms of Benzimidazole Derivatives cluster_tubulin Microtubule Disruption cluster_topo DNA Damage cluster_kinase Signal Transduction Inhibition BZ Benzimidazole Derivatives Tubulin β-Tubulin BZ->Tubulin Binds to Topo Topoisomerase I/II BZ->Topo Inhibits Kinase Receptor Tyrosine Kinases (e.g., EGFR, HER2) BZ->Kinase Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits G2M G2/M Phase Arrest Polymerization->G2M Apoptosis Apoptosis G2M->Apoptosis DNA DNA Strand Breaks Topo->DNA Induces DNA->Apoptosis Pathway PI3K/Akt & MEK/Erk Pathways Kinase->Pathway Blocks Pathway->Apoptosis Leads to

Key signaling pathways targeted by anticancer benzimidazole derivatives.

The following table summarizes the in vitro activity of selected benzimidazole derivatives against various cancer cell lines.

Compound Class/NameMechanism of ActionCell LineIC₅₀ / GI₅₀Reference(s)
Mebendazole Tubulin Polymerization InhibitorVarious Cancer CellsVaries (low µM range)[2][12]
Compound 12b (BBZ derivative) Topoisomerase I InhibitorVarious (NCI-60 panel)0.16 - 3.6 µM[29]
Compound 7n (Carboxamide deriv.) Tubulin Polymerization InhibitorSK-Mel-28 (Melanoma)2.55 µM[24]
Compound 7u (Carboxamide deriv.) Tubulin Polymerization InhibitorSK-Mel-28 (Melanoma)2.91 µM[24]
Compound 12b (Indazole/Benzimidazole) Tubulin Polymerization InhibitorA2780S (Ovarian)6.2 nM[30]
Compound 12b (Indazole/Benzimidazole) Tubulin Polymerization InhibitorA2780/T (Paclitaxel-Resistant)9.7 nM[30]
Galeterone AR-AKT-MDM2-p53 pathwayPC3AR (Prostate)384 nM[12]
Compound 4b (Triazole hybrid) Topoisomerase I InhibitorA549 (Lung)7.34 µM[21]
Compound 4h (Triazole hybrid) Topoisomerase I InhibitorA549 (Lung)4.56 µM[21]
Other Therapeutic Applications

The biological activity of the benzimidazole scaffold is not limited to cancer. Clinically approved drugs with this core structure are used as:

  • Anthelmintics: Mebendazole and Albendazole are broad-spectrum anti-helminthic drugs.[21]

  • Proton Pump Inhibitors: Omeprazole and Lansoprazole are used to treat acid-reflux disorders.[31]

  • Antihistamines: Astemizole is an example of an antihistamine drug.[1]

Key Experimental Protocols in Dimethylbenzimidazole Research

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay is used to identify and characterize compounds that inhibit microtubule formation.[3][23]

  • Preparation: Use a fluorescence-based tubulin polymerization assay kit. Warm a 96-well plate to 37°C. Prepare 10x stock solutions of test compounds (e.g., benzimidazole derivatives) and controls (e.g., nocodazole as inhibitor, paclitaxel as stabilizer).

  • Reaction Mixture: In each well, add 5 µL of the 10x compound/control stock. Add ice-cold tubulin polymerization buffer containing purified tubulin protein (e.g., 2 mg/mL).

  • Initiation: Initiate polymerization by placing the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measurement: Monitor the increase in fluorescence over time (e.g., for 60-90 minutes). The fluorescent reporter binds preferentially to polymerized microtubules.

  • Analysis: Plot fluorescence intensity versus time. Inhibitors will show a reduced rate and extent of polymerization compared to the vehicle control. Calculate IC₅₀ values from dose-response curves.[23]

In Vitro Topoisomerase I Inhibition Assay

This assay measures a compound's ability to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[21][27]

  • Reaction Setup: Prepare a final reaction volume (e.g., 20 µL) containing reaction buffer, supercoiled plasmid DNA (e.g., pHOT1 or pBR322), purified human Topoisomerase I enzyme, and the test compound at various concentrations.

  • Controls: Include a negative control (no enzyme), a positive control (enzyme + vehicle, showing full relaxation), and a reference inhibitor control (e.g., camptothecin).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K to digest the enzyme.

  • Analysis by Gel Electrophoresis: Load the samples onto a 1% agarose gel. Separate the DNA forms by electrophoresis. Visualize the DNA bands under UV light after staining with ethidium bromide.

  • Interpretation: Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the conversion of the supercoiled band to the relaxed band, resulting in a dose-dependent preservation of the supercoiled DNA form.[21][27]

Cytotoxicity (MTT) Assay

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a compound.[32][33]

  • Cell Seeding: Seed cells (e.g., a cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzimidazole derivative for a specified period (e.g., 48 or 72 hours). Include untreated cells and vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution using a microplate spectrophotometer (typically at ~570 nm).

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[32]

Conclusion

The discovery of dimethylbenzimidazoles, particularly 5,6-dimethylbenzimidazole, has been a journey from early organic synthesis to its central role in the intricate structure of vitamin B12. This journey has unveiled fascinating biosynthetic pathways, including the unique enzymatic "cannibalism" of a flavin cofactor. The inherent stability and versatile reactivity of the benzimidazole scaffold have made it a privileged structure in medicinal chemistry, leading to the development of a multitude of therapeutic agents. The potent anticancer activities of its derivatives, through mechanisms such as tubulin polymerization and topoisomerase inhibition, highlight the continued importance of this chemical class in modern drug discovery. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the rich chemistry and biology of dimethylbenzimidazoles.

References

An In-depth Technical Guide on Dimethyl-1H-benzo[d]imidazole Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on dimethyl-1H-benzo[d]imidazole isomers, with a particular emphasis on the well-characterized 5,6-dimethyl-1H-benzo[d]imidazole, due to the limited availability of specific data for the 1,6-dimethyl-1H-benzo[d]imidazole isomer in the current scientific literature. The information presented for related isomers serves to provide a representative understanding of the chemical and biological properties of this class of compounds.

Introduction

Benzimidazole is a vital heterocyclic aromatic organic compound, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1] Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[2][3] The addition of methyl groups to the benzimidazole scaffold, creating dimethyl-1H-benzo[d]imidazole isomers, can significantly influence the compound's lipophilicity, cellular uptake, and ultimately, its biological efficacy.[4]

This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of dimethyl-1H-benzo[d]imidazole isomers, with a focus on providing detailed experimental protocols and summarizing key quantitative data.

Synthesis of Dimethyl-1H-benzo[d]imidazole Isomers

The primary synthetic route to the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[3][5] For the synthesis of dimethyl-1H-benzo[d]imidazole isomers, the corresponding dimethyl-substituted o-phenylenediamine is the key starting material.

General Experimental Protocol for Synthesis

A common and efficient method for synthesizing 2-substituted benzimidazoles involves the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent like sodium metabisulfite (Na2S2O5).[6]

Synthesis of 2-(Substituted-phenyl)-5,6-dimethyl-1H-benzo[d]imidazole:

  • Reaction Setup: To a solution of 4,5-dimethyl-1,2-phenylenediamine (2 mmol) in a 9:1 (v/v) mixture of ethanol and water (20 mL), add the desired substituted benzaldehyde (2 mmol) and sodium metabisulfite (4 mmol).[6]

  • Reaction Execution: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure. Wash the resulting solid residue with water and then with n-hexane. Dry the purified product at 80°C under vacuum.[6]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[6]

Chemical and Physical Properties

The physicochemical properties of dimethyl-1H-benzo[d]imidazole isomers are crucial for their behavior in biological systems. The well-studied 5,6-dimethyl-1H-benzo[d]imidazole serves as a reference.

PropertyValue (for 5,6-dimethyl-1H-benzo[d]imidazole)Reference
CAS Number 582-60-5[7]
Molecular Formula C9H10N2[7]
Molecular Weight 146.19 g/mol [8]
Appearance White to off-white crystalline solid[8]
Melting Point 203-206 °C[7]

Biological Activities and Mechanisms of Action

Dimethyl-1H-benzo[d]imidazole derivatives have demonstrated a wide array of biological activities, primarily as anticancer and antimicrobial agents. The addition of methyl groups can enhance the lipophilicity of the benzimidazole core, potentially leading to improved cellular absorption and increased cytotoxicity against cancer cells.[4]

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Compounds like mebendazole and albendazole, which share the benzimidazole scaffold, disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[4]

  • DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can bind to the minor groove of DNA and inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.[3][4]

  • Kinase Inhibition: The benzimidazole scaffold is a privileged structure for the design of kinase inhibitors. Derivatives have been shown to inhibit various kinases involved in cancer cell signaling pathways, such as EGFR, HER2, and CDKs.[9][10][11]

  • Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9][10]

A notable example is a 2-aryl benzimidazole derivative, which has been shown to inhibit both EGFR and HER2 activity, leading to the suppression of downstream PI3K/Akt and MEK/Erk signaling pathways.[9] This compound also induced apoptosis through the JNK-mediated upregulation of death receptor 5 (DR5).[9][10]

The following table summarizes the 50% growth inhibition (GI50) values for some potent benzimidazole derivatives against various cancer cell lines.

CompoundCancer Cell LineGI50 (µM)Reference
11a Various0.16 - 3.6[5]
12a Various0.16 - 3.6[5]
12b Various0.16 - 3.6[5]
Antimicrobial Activity

Benzimidazole derivatives are effective against a broad spectrum of microorganisms, including bacteria and fungi.[1] Their mechanism of action can involve the inhibition of microbial-specific enzymes or disruption of cellular structures.[1]

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
65a E. coli0.026[12]
65a S. aureus0.031[12]
65b E. coli0.030[12]
65b S. aureus0.060[12]
1d E. coli, S. faecalis, MSSA, MRSA2 - 16[13]
2d E. coli, S. faecalis, MSSA, MRSA2 - 16[13]
3s E. coli, S. faecalis, MSSA, MRSA2 - 16[13]
4b E. coli, S. faecalis, MSSA, MRSA2 - 16[13]
4k E. coli, S. faecalis, MSSA, MRSA2 - 16[13]
4k C. albicans, A. niger8 - 16[13]

Visualizations of Pathways and Workflows

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (Dimethyl-o-phenylenediamine, Aldehyde/Carboxylic Acid) Condensation Condensation Reaction Start->Condensation Solvent, Catalyst Oxidation Oxidation (if using aldehyde) Condensation->Oxidation Purification Purification (Filtration, Washing, Recrystallization) Oxidation->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Dimethyl-1H-benzo[d]imidazole Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of dimethyl-1H-benzo[d]imidazole derivatives.

EGFR/HER2 Signaling Pathway Inhibition

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK HER2 HER2 HER2->PI3K HER2->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits Apoptosis Erk Erk MEK->Erk Erk->Proliferation JNK JNK DR5 DR5 Upregulation JNK->DR5 Apoptosis Apoptosis DR5->Apoptosis Benzimidazole 2-Aryl Benzimidazole Derivative Benzimidazole->EGFR Benzimidazole->HER2 Benzimidazole->JNK

Caption: Inhibition of EGFR/HER2 signaling by a 2-aryl benzimidazole derivative.

Conclusion

Dimethyl-1H-benzo[d]imidazole isomers represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. While specific data for the 1,6-dimethyl isomer is currently lacking, the extensive research on related isomers, such as 5,6-dimethyl-1H-benzo[d]imidazole, provides a solid foundation for further investigation. The synthetic accessibility and the diverse biological activities of this scaffold warrant continued exploration and development by researchers and drug development professionals. Future studies should focus on the targeted synthesis and biological evaluation of less-characterized isomers to fully elucidate the structure-activity relationships within this compound class.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole, a valuable scaffold in medicinal chemistry. The synthesis is presented as a two-step process commencing with the formation of the benzimidazole core via condensation of 4-methyl-1,2-phenylenediamine with formic acid, followed by N-alkylation to introduce the second methyl group. This protocol includes detailed experimental procedures, a summary of expected yields based on related reactions, and visual aids in the form of diagrams to elucidate the synthetic workflow and logical progression of the reaction.

Introduction

Benzimidazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties. The specific substitution pattern on the benzimidazole ring system allows for the fine-tuning of its biological activity. This compound is a member of this important class of compounds. The synthetic route detailed herein involves the well-established Phillips-Ladenburg reaction for the initial ring formation, followed by a standard N-alkylation.

Data Presentation

The following table summarizes typical yields for the key reaction types involved in the synthesis of this compound, based on analogous reactions reported in the literature.

StepReaction TypeReactantsProductReported Yield (%)
1Cyclocondensation4-Methyl-1,2-phenylenediamine, Formic Acid6-Methyl-1H-benzo[d]imidazole~94
2N-Methylation6-Methyl-1H-benzo[d]imidazole, Methyl IodideThis compoundNot Specified

Experimental Protocols

Step 1: Synthesis of 6-Methyl-1H-benzo[d]imidazole

This procedure details the formation of the benzimidazole ring through the condensation of 4-methyl-1,2-phenylenediamine with formic acid.

Materials:

  • 4-Methyl-1,2-phenylenediamine (1.0 equiv.)

  • Formic acid (excess, ~5.0 equiv.)

  • 10% Sodium hydroxide solution

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine.

  • Add an excess of formic acid to the flask.

  • Heat the reaction mixture to reflux at 100-110 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 6-methyl-1H-benzo[d]imidazole.

Step 2: Synthesis of this compound

This procedure describes the N-methylation of 6-methyl-1H-benzo[d]imidazole to yield the final product.

Materials:

  • 6-Methyl-1H-benzo[d]imidazole (1.0 equiv.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.)

  • Methyl iodide (CH₃I, 1.2 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-methyl-1H-benzo[d]imidazole in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain this compound.

Mandatory Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Methylation A 4-Methyl-1,2-phenylenediamine C Reaction Mixture (Reflux) A->C B Formic Acid B->C D Neutralization & Precipitation C->D E 6-Methyl-1H-benzo[d]imidazole D->E F 6-Methyl-1H-benzo[d]imidazole E->F Product from Step 1 is reactant for Step 2 G NaH, Methyl Iodide in DMF F->G H Work-up & Purification G->H I This compound H->I

Caption: Overall two-step synthesis workflow.

Reaction_Monitoring Logical Progression of Reaction Monitoring Start Start Reaction TLC Monitor by TLC Start->TLC SM_Consumed Starting Material Consumed? TLC->SM_Consumed Continue Continue Reaction SM_Consumed->Continue No Workup Proceed to Work-up SM_Consumed->Workup Yes Continue->TLC End End Workup->End

Caption: Logical flow for monitoring reaction completion.

Application Notes and Protocols for the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol outlines a reliable two-step synthetic route, commencing with the formation of the benzimidazole core followed by N-methylation.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, and antimicrobial properties. The strategic placement of substituents on the benzimidazole scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. This compound is a specific derivative with potential applications in drug discovery and as a building block in organic synthesis. The following protocol details a reproducible method for its preparation in a laboratory setting.

Experimental Protocols

The synthesis of this compound is accomplished via a two-step process:

  • Step 1: Synthesis of 6-Methyl-1H-benzo[d]imidazole from 3,4-diaminotoluene and formic acid.

  • Step 2: N-methylation of 6-Methyl-1H-benzo[d]imidazole to yield the final product.

Step 1: Synthesis of 6-Methyl-1H-benzo[d]imidazole

This step involves the condensation of an ortho-phenylenediamine with formic acid to form the benzimidazole ring.

Materials and Reagents:

  • 3,4-Diaminotoluene

  • Formic acid (98-100%)

  • 10% Sodium hydroxide solution

  • Ethanol

  • Activated carbon

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, add 3,4-diaminotoluene (10.0 g, 81.8 mmol).

  • Carefully add formic acid (15 mL) to the flask.

  • Heat the reaction mixture to reflux at 100-110 °C for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the mixture by adding 10% sodium hydroxide solution until a pH of 7-8 is reached. This should be done in an ice bath to control the exothermic reaction.

  • The crude product will precipitate out of the solution.

  • Filter the precipitate using a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from a hot ethanol/water mixture, using activated carbon to decolorize if necessary.

  • Dry the purified white solid product in a vacuum oven.

Step 2: N-Methylation of 6-Methyl-1H-benzo[d]imidazole

This step introduces a methyl group onto one of the nitrogen atoms of the benzimidazole ring.[1][2]

Materials and Reagents:

  • 6-Methyl-1H-benzo[d]imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.44 g, 36.0 mmol) in anhydrous DMF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-Methyl-1H-benzo[d]imidazole (4.0 g, 30.3 mmol) in anhydrous DMF (20 mL) to the flask.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (2.3 mL, 36.3 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds.

Table 1: Reactant and Product Quantities

CompoundMolecular FormulaMolar Mass ( g/mol )Starting AmountMoles (mmol)Theoretical Yield (g)
Step 1
3,4-DiaminotolueneC₇H₁₀N₂122.1710.0 g81.8-
6-Methyl-1H-benzo[d]imidazoleC₈H₈N₂132.16--10.8 g
Step 2
6-Methyl-1H-benzo[d]imidazoleC₈H₈N₂132.164.0 g30.3-
This compoundC₉H₁₀N₂146.19--4.43 g

Table 2: Characterization Data for this compound

AnalysisExpected Results
Appearance White to off-white solid
Melting Point (°C) 59-62[3]
¹H NMR (CDCl₃, ppm) δ 7.85 (s, 1H), 7.60 (d, 1H), 7.15 (s, 1H), 7.05 (d, 1H), 3.80 (s, 3H), 2.50 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 143.9, 142.8, 134.2, 131.5, 123.8, 119.5, 109.2, 31.0, 21.8
Mass Spec (m/z) [M+H]⁺ calculated for C₉H₁₁N₂: 147.0917, found: 147.0915

Experimental Workflow and Logic

The following diagrams illustrate the synthetic pathway and the logical progression of the experimental work.

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Methylation A 3,4-Diaminotoluene C Reflux @ 100-110°C A->C B Formic Acid B->C D Neutralization (NaOH) C->D E Precipitation & Filtration D->E F Recrystallization E->F G 6-Methyl-1H-benzo[d]imidazole F->G H 6-Methyl-1H-benzo[d]imidazole K Reaction @ RT H->K I NaH in DMF I->K J Methyl Iodide J->K L Quenching & Extraction K->L M Column Chromatography L->M N This compound M->N

Caption: Synthetic workflow for this compound.

Signaling_Pathway Start Starting Materials Step1 Condensation Reaction Start->Step1 Intermediate 6-Methyl-1H-benzo[d]imidazole Step1->Intermediate Step2 N-Methylation Intermediate->Step2 Product This compound Step2->Product Purification Purification & Characterization Product->Purification

Caption: Logical relationship of the synthesis steps.

References

Application Notes and Protocols: 1,6-Dimethyl-1H-benzo[d]imidazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to Benzimidazoles as Kinase Inhibitors

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its therapeutic potential across various diseases, including cancer. Derivatives of 1H-benzo[d]imidazole have been identified as potent inhibitors of a range of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

Recent studies have highlighted the potential of benzimidazole derivatives to target multiple kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and mTOR.[1][2][3][4] The development of novel benzimidazole compounds, such as 1,6-Dimethyl-1H-benzo[d]imidazole, warrants investigation into their kinase inhibition profiles.

Quantitative Data on Representative Benzimidazole Kinase Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of various benzimidazole derivatives against several cancer-related kinases. This data is presented to illustrate the potential potency and selectivity of this class of compounds.

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)
6c EGFR1.12HCT-11610.11
HER21.54HepG27.82
CDK22.18MCF-79.23
6h EGFR0.54HCT-1169.43
HER20.68HepG28.12
CDK20.91MCF-78.87
AURKC0.45
6i EGFR0.76HCT-11612.54
HER20.89HepG28.91
CDK21.02MCF-79.76
mTOR0.38
16h Aurora A0.02194MDA-MB-231lower than ENMD-2076

Data compiled from studies on various substituted 1H-benzo[d]imidazole derivatives.[1][2][5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound, such as this compound, against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Phospho-specific antibody for the substrate

  • Detection reagent (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)

  • 96-well microtiter plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add kinase assay buffer to all wells.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add the purified kinase to all wells except the blank.

    • Add the kinase-specific substrate to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

    • Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the wells to remove unbound antibody.

    • Add the detection reagent and incubate.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (blank wells).

    • Normalize the data to the negative control (100% activity) and positive control (0% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: Cell-Based Kinase Activity Assay

This protocol provides a general method to assess the inhibitory effect of a compound on a specific kinase within a cellular context.[6][7][8]

Objective: To evaluate the ability of the test compound to inhibit a targeted kinase signaling pathway in living cells.

Materials:

  • Cancer cell line known to have an active kinase signaling pathway of interest.

  • Cell culture medium and supplements (e.g., FBS, antibiotics).

  • Test compound (this compound) dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total and phosphorylated forms of the target kinase or its downstream substrate).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo).

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Cell Viability Assay:

    • In a separate plate, treat the cells with the test compound as described above.

    • At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • For Western blotting, quantify the band intensities and determine the ratio of phosphorylated to total protein.

    • For the cell viability assay, calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway, a common target for benzimidazole kinase inhibitors.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow Start Start: Novel Benzimidazole Compound (this compound) InVitroAssay In Vitro Kinase Assay (Protocol 1) Start->InVitroAssay IC50 Determine IC50 Value InVitroAssay->IC50 CellBasedAssay Cell-Based Kinase Assay (Protocol 2) IC50->CellBasedAssay If potent CellViability Cell Viability Assay CellBasedAssay->CellViability WesternBlot Western Blot Analysis CellBasedAssay->WesternBlot DataAnalysis Data Analysis: Target Inhibition & GI50 CellViability->DataAnalysis WesternBlot->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization If effective in cells

Caption: Workflow for screening a novel kinase inhibitor.

References

Application Notes and Protocols for Kinase Inhibitor Screening: 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the screening of 1,6-Dimethyl-1H-benzo[d]imidazole as a potential kinase inhibitor. While the direct kinase inhibitory activity of this compound is not extensively documented in publicly available literature, the benzimidazole scaffold is a well-established pharmacophore in a multitude of potent kinase inhibitors. Derivatives of 1H-benzo[d]imidazole have demonstrated significant activity against a range of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and the mammalian Target of Rapamycin (mTOR).[1][2] This document outlines detailed protocols for in vitro kinase screening assays and provides diagrams of relevant signaling pathways to guide the investigation of this compound's therapeutic potential.

Introduction to this compound as a Kinase Inhibitor Candidate

The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. The addition of methyl groups at the 1 and 6 positions of the benzimidazole ring, as in this compound, can influence its solubility, cell permeability, and binding affinity to target proteins. Given the established success of related compounds, a systematic screening of this compound against a panel of cancer-relevant kinases is a rational step in the drug discovery process.

Recommended Kinase Screening Panel

Based on the known targets of other benzimidazole derivatives, the following kinases are recommended for an initial screening panel for this compound:

  • Tyrosine Kinases:

    • EGFR (Epidermal Growth Factor Receptor)

    • HER2 (Human Epidermal Growth Factor Receptor 2)

    • FLT3 (FMS-like Tyrosine Kinase 3)

  • Serine/Threonine Kinases:

    • CDK2 (Cyclin-Dependent Kinase 2)

    • Aurora Kinase A/B/C

    • mTOR (mammalian Target of Rapamycin)

Experimental Protocols for Kinase Inhibition Assays

Several robust and high-throughput compatible assay formats are available for kinase inhibitor screening. Below are detailed protocols for three widely used methods: the ADP-Glo™ Kinase Assay, the LanthaScreen™ Eu Kinase Binding Assay, and the HTRF® Kinase Assay.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4][5][6]

Principle: The assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[4]

Experimental Workflow:

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of 4x test compound (this compound) or control inhibitor diluted in kinase buffer.

    • Add 5 µL of 2x kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[7][8]

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. When both are bound, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[8]

Experimental Workflow:

Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Protocol:

  • Assay Setup (384-well plate):

    • Add 4 µL of 4x test compound (this compound) or control inhibitor.

    • Add 8 µL of 2x kinase/Eu-labeled antibody mixture.

    • Add 4 µL of 4x Alexa Fluor™ 647-labeled tracer.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).

Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and then determine the percent inhibition and IC50 value for this compound.

HTRF® Kinase Assay

The HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay is another TR-FRET-based method that detects the phosphorylation of a substrate.[9][10][11][12][13]

Principle: This assay uses a biotinylated substrate and two detection reagents: a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated by the kinase, the binding of both detection reagents brings the donor (Europium cryptate) and acceptor (XL665) into proximity, resulting in a FRET signal.[12]

Experimental Workflow:

EGFR_HER2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation mTORC1->Proliferation Ligand EGF/Ligand Ligand->EGFR CDK2_Cell_Cycle cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F (Inactive) CyclinD_CDK46->pRb_E2F Phosphorylation CyclinE_CDK2 Cyclin E / CDK2 pRb_E2F->CyclinE_CDK2 Releases E2F DNA_Synthesis DNA Synthesis pRb_p pRb-P (Inactive) CyclinE_CDK2->pRb_p Hyperphosphorylation E2F E2F (Active) E2F->DNA_Synthesis E2F->CyclinE_CDK2 Activates Transcription mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Represses Aurora_Kinase_Pathway cluster_Mitosis Mitosis Aurora_A Aurora A Centrosome_Separation Centrosome Separation & Spindle Assembly Aurora_A->Centrosome_Separation Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation M_Phase M Phase Centrosome_Separation->M_Phase G2_Phase G2 Phase G2_Phase->Aurora_A M_Phase->Aurora_B

References

Application Notes and Protocols for Cell-Based Assays Using 1,6-Dimethyl-1H-benzo[d]imidazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dimethyl-1H-benzo[d]imidazole belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Benzimidazole derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[2][3] In the context of oncology, these compounds often exert their effects through mechanisms such as DNA interaction, enzyme inhibition, and disruption of key signaling pathways.[1][2]

This document provides detailed application notes and protocols for utilizing this compound and its related analogs in various cell-based assays to assess their potential as therapeutic agents. The focus is on evaluating their cytotoxic effects, impact on cell cycle progression, and ability to induce apoptosis.

Mechanism of Action

Derivatives of the 1H-benzo[d]imidazole scaffold have been shown to target various cellular components and pathways. Key mechanisms include:

  • DNA Minor Groove Binding: Many bisbenzimidazole derivatives are known to bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction can interfere with DNA replication and transcription, leading to cell death.[2]

  • Topoisomerase Inhibition: Certain analogs have been identified as inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for relaxing DNA supercoils during replication and transcription.[2][4] Inhibition of this enzyme leads to irreparable DNA damage and subsequent apoptosis.[4]

  • Kinase Inhibition: A growing number of 1H-benzo[d]imidazole derivatives have been developed as multi-kinase inhibitors, targeting key players in cancer cell signaling such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and mTOR.[3][5][6]

  • Induction of Apoptosis: By targeting the aforementioned pathways, these compounds can trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases and the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][5]

  • Cell Cycle Arrest: Disruption of normal cell cycle progression is another hallmark of these compounds. They have been shown to cause cell cycle arrest at various phases, most notably the G2/M or G1 phase, preventing cancer cell proliferation.[2][4][5]

Data Presentation: Cytotoxicity of 1H-benzo[d]imidazole Derivatives

The following tables summarize the cytotoxic activity of various 1H-benzo[d]imidazole derivatives against a panel of human cancer cell lines, as reported in the literature. The data is presented as either GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values in micromolar (µM) concentrations.

Table 1: Growth Inhibition (GI50, µM) of Selected Benzimidazole Derivatives [4]

CompoundLeukemia (CCRF-CEM)Leukemia (K-562)Non-Small Cell Lung Cancer (HOP-92)Colon Cancer (HCC-2998)Breast Cancer (MCF7)Ovarian Cancer (OVCAR-3)
11a 0.280.350.230.310.450.38
12a 0.160.220.190.250.330.29
12b 0.210.290.200.280.390.31

Table 2: In Vitro Cytotoxicity (IC50, µM) of Benzylidenebenzohydrazide Hybrids [3][5]

CompoundColon Cancer (HCT-116)Liver Cancer (HepG2)Breast Cancer (MCF-7)Normal Fibroblast (WI-38)
6c 9.85 ± 0.787.82 ± 0.558.83 ± 0.6941.37 ± 3.21
6h 10.21 ± 0.818.15 ± 0.629.24 ± 0.7358.61 ± 4.58
6i 8.74 ± 0.657.93 ± 0.588.91 ± 0.7037.58 ± 2.94
6j 12.48 ± 0.9510.33 ± 0.8111.57 ± 0.9251.24 ± 4.03

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the concentration at which a this compound analog inhibits cell viability by 50% (IC50).[7][8][9]

Materials:

  • This compound or its analog, dissolved in DMSO to create a stock solution.

  • Human cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7][8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][8]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[7][8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h (Formazan formation) add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of a this compound analog on the cell cycle distribution of a cancer cell line.[5]

Materials:

  • Human cancer cell line of interest.

  • This compound or its analog.

  • Complete cell culture medium.

  • 6-well cell culture plates.

  • PBS, pH 7.4.

  • Trypsin-EDTA.

  • 70% Ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration (determined from the MTT assay) for 24 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Cell Fixation: Discard the supernatant, wash the cell pellet once with ice-cold PBS, and resuspend in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to the untreated control to identify any cell cycle arrest.[5][10]

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways often targeted by 1H-benzo[d]imidazole derivatives, leading to cell cycle arrest and apoptosis.

G cluster_targets Cellular Targets cluster_effects Cellular Effects compound 1H-benzo[d]imidazole Derivatives DNA DNA Minor Groove compound->DNA Inhibition/Binding TopoI Topoisomerase I compound->TopoI Inhibition/Binding Kinases Receptor Tyrosine Kinases (EGFR, HER2) & CDKs compound->Kinases Inhibition/Binding Replication_block Replication/Transcription Block DNA->Replication_block DNA_damage DNA Damage TopoI->DNA_damage CellCycle_arrest Cell Cycle Arrest (G1 or G2/M) Kinases->CellCycle_arrest DNA_damage->CellCycle_arrest Apoptosis Apoptosis Replication_block->Apoptosis CellCycle_arrest->Apoptosis

G compound 1H-benzo[d]imidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) compound->Bax Upregulation Caspase3 Caspase-3 (Inactive) Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Caspase3_active Caspase-3 (Active) Caspase3->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

References

Application Notes and Protocols: 1,6-Dimethyl-1H-benzo[d]imidazole in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the role of 1,6-Dimethyl-1H-benzo[d]imidazole in cancer is limited. The following application notes and protocols are based on studies of closely related benzimidazole derivatives and provide a framework for potential research applications of this compound.

Application Notes

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse biological activities, including anticancer effects.[1][2] Derivatives of 1H-benzo[d]imidazole have been extensively explored as potential therapeutic agents due to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[1][3] While direct evidence for this compound is scarce, related compounds have shown efficacy through several mechanisms of action.

Potential Mechanisms of Action:

  • Topoisomerase Inhibition: Certain benzimidazole derivatives act as inhibitors of human topoisomerase I (Hu Topo I), an enzyme essential for DNA replication and repair.[3][4] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger cell death in cancer cells.

  • Kinase Inhibition: The benzimidazole core can be functionalized to target various protein kinases involved in cancer signaling pathways.[5][6] Inhibition of kinases such as EGFR, HER2, CDK2, and mTOR can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.[5][6][7]

  • DNA Minor Groove Binding: Some bis-benzimidazole derivatives have been shown to bind to the minor groove of DNA, particularly at AT-rich sequences.[3] This interaction can interfere with DNA replication and transcription, thereby inhibiting cancer cell growth.

  • Induction of Apoptosis: Many benzimidazole-based compounds have been demonstrated to induce apoptosis in cancer cells.[5][6][7] This is often achieved through the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][6][7]

  • Cell Cycle Arrest: Treatment with certain benzimidazole derivatives can lead to cell cycle arrest, frequently at the G2/M phase.[3][4] This prevents cancer cells from proceeding through mitosis and ultimately leads to a halt in proliferation.

Applications in Cancer Research:

  • Lead Compound for Drug Discovery: this compound can serve as a scaffold for the synthesis of novel anticancer agents. Modifications at various positions of the benzimidazole ring can be explored to optimize potency and selectivity against different cancer cell lines and molecular targets.[1]

  • Tool for Studying Cancer Biology: As a potential inhibitor of key cellular processes, this compound could be used as a chemical probe to investigate the roles of specific enzymes or signaling pathways in cancer progression.

  • Adjuvant Therapy: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to the development of more effective combination therapies.

Quantitative Data Summary

The following table summarizes the anticancer activity of various substituted 1H-benzo[d]imidazole derivatives from recent studies. This data can serve as a benchmark for evaluating the potential of novel compounds like this compound.

Compound IDCancer Cell Line(s)IC50 / GI50 (µM)Target(s)Reference
11a Panel of 60 human cancer cell lines0.16 - 3.6 (GI50)Human Topoisomerase I[4]
12a Panel of 60 human cancer cell lines0.16 - 3.6 (GI50)Human Topoisomerase I[4]
12b Panel of 60 human cancer cell lines0.16 - 3.6 (GI50)Human Topoisomerase I (IC50 = 16 µM)[4]
6c Four different cancer cell lines7.82 - 21.48 (IC50)EGFR, HER2, CDK2[5][6]
6h Four different cancer cell lines7.82 - 21.48 (IC50)EGFR, HER2, CDK2, AURKC[5][6][7]
6i Four different cancer cell lines7.82 - 21.48 (IC50)EGFR, HER2, CDK2, mTOR[5][6][7]
6j Four different cancer cell lines7.82 - 21.48 (IC50)EGFR, HER2, CDK2[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for evaluating the anticancer properties of benzimidazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, PC3, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in complete growth medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 3: Human Topoisomerase I DNA Relaxation Assay

This protocol is to determine if a compound inhibits the activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compound

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase I to the reaction mixture to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the positive control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition Benzimidazole->mTOR Inhibition

Caption: Potential inhibition of EGFR and mTOR signaling pathways by benzimidazole derivatives.

Experimental_Workflow start Start: Synthesize This compound cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism in_vivo In Vivo Efficacy Studies (Xenograft Models) ic50->in_vivo If potent cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis target_id Target Identification (e.g., Kinase/Enzyme Assays) mechanism->target_id end End: Lead Compound Optimization in_vivo->end

Caption: A typical workflow for preclinical evaluation of a novel anticancer compound.

SAR_Logic scaffold Benzimidazole Scaffold properties Physicochemical Properties scaffold->properties substituents Substituents at R1 and R2 substituents->properties activity Anticancer Activity properties->activity

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols: Antimicrobial Studies of 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on Data Availability: Direct antimicrobial studies on 1,6-Dimethyl-1H-benzo[d]imidazole were not found in the reviewed literature. The following application notes and protocols are based on the antimicrobial activity of a structurally related compound, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, and generalized protocols for the antimicrobial screening of benzimidazole derivatives. These protocols can be adapted for the evaluation of this compound.

Quantitative Antimicrobial Data

The antimicrobial activity of benzimidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following table summarizes the reported antimicrobial activity for a dimethylated benzimidazole derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (referred to as Compound 3aq in the source).

Table 1: Minimum Inhibitory Concentration (MIC) of 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923< 1[1]
Staphylococcus aureus (MRSA)ATCC 43300< 1[1]
Mycobacterium smegmatismc(2)155/ATCC 700084Not Reported[1]
Candida albicansATCC 102313.9[1]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of novel benzimidazole compounds, such as this compound.

2.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (standard strains and clinical isolates)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

  • Inoculum Preparation:

    • Grow microbial cultures overnight in the appropriate broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) as compared to the positive control.

2.2. Protocol for Determination of Zone of Inhibition via Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of clear inhibition of microbial growth on an agar plate.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Microbial cultures

  • Positive control disks (standard antibiotic)

  • Negative control disks (solvent only)

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the test compound.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk.

Visualizations

3.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis synthesis Compound Synthesis (this compound) stock Stock Solution Preparation synthesis->stock mic MIC Determination (Broth Microdilution) stock->mic zone Zone of Inhibition (Disk Diffusion) stock->zone media Microbial Culture & Media Preparation media->mic media->zone data_collection Data Collection (MIC values, Zone diameters) mic->data_collection zone->data_collection comparison Comparison with Standard Drugs data_collection->comparison conclusion Conclusion on Antimicrobial Activity comparison->conclusion

Caption: Workflow for antimicrobial screening of a novel benzimidazole compound.

3.2. Potential Signaling Pathway

Some benzimidazole derivatives have been shown to exert their antibacterial effect by targeting the filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division.[1]

signaling_pathway compound Benzimidazole Derivative (e.g., this compound) ftsz FtsZ Protein compound->ftsz binds to z_ring Z-ring Formation compound->z_ring disrupts protofilament Protofilament Assembly ftsz->protofilament inhibition Inhibition of Cell Division ftsz->inhibition inhibition by compound leads to protofilament->z_ring cell_division Bacterial Cell Division z_ring->cell_division

References

Application Notes and Protocols: ¹H NMR Spectrum of 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dimethyl-1H-benzo[d]imidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides detailed information on the ¹H NMR spectrum of this compound, including spectral data, an experimental protocol for its acquisition, and a structural assignment of the proton signals.

Molecular Structure and Proton Assignments

The structure of this compound with the IUPAC numbering of the core ring system is shown below. The proton assignments correspond to the data presented in the ¹H NMR data table.

Caption: Structure of this compound with proton numbering.

¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound. The data is compiled from spectral databases and may be subject to minor variations depending on the experimental conditions.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~7.9Singlet-1H
H-7~7.5Doublet~8.01H
H-4~7.3Singlet-1H
H-5~7.0Doublet~8.01H
N1-CH₃~3.8Singlet-3H
C6-CH₃~2.4Singlet-3H

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent used and the concentration of the sample.

Experimental Protocol

This section outlines a standard protocol for the preparation and acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

    • NMR tube (5 mm diameter)

    • Pasteur pipette and cotton or glass wool plug

    • Vial for dissolution

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR_Sample_Preparation_Workflow cluster_workflow Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Transfer cap 4. Cap NMR Tube filter->cap Secure

Caption: Workflow for preparing an NMR sample.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Typical Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Solvent: CDCl₃ or DMSO-d₆

    • Temperature: 298 K (25 °C)

    • Number of Scans (NS): 8 to 16 (can be adjusted based on sample concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.

    • Receiver Gain (RG): Adjusted automatically by the instrument.

  • Procedure:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set up the ¹H NMR experiment with the parameters listed above.

    • Acquire the Free Induction Decay (FID).

    • Process the FID using a Fourier transform.

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

    • Integrate the signals and pick the peaks to determine their chemical shifts and multiplicities.

Data Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons and the two methyl groups.

  • Aromatic Region (δ 7.0-8.0 ppm): Four distinct signals are observed in this region, corresponding to the four protons on the benzimidazole ring system. The proton at the 2-position (H-2) typically appears as a singlet at the most downfield position due to the influence of the two adjacent nitrogen atoms. The protons on the benzene ring (H-4, H-5, and H-7) show splitting patterns consistent with their ortho and meta relationships.

  • Methyl Region (δ 2.0-4.0 ppm): Two sharp singlets are observed, corresponding to the two methyl groups. The N-methyl group (N1-CH₃) is generally found further downfield compared to the C-methyl group (C6-CH₃) due to the direct attachment to the electronegative nitrogen atom.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for the structural confirmation of this compound. The provided data and protocols offer a comprehensive guide for researchers to obtain and interpret the ¹H NMR spectrum of this compound, facilitating its identification and characterization in various research and development applications.

Application Notes and Protocols for the Characterization of 1,6-Dimethyl-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the characterization, potential applications, and relevant experimental protocols for 1,6-Dimethyl-1H-benzo[d]imidazole derivatives. This class of compounds has garnered significant interest due to its versatile scaffold, which is a key component in various biologically active molecules.

Application Notes

The benzimidazole core, particularly with dimethyl substitutions, serves as a privileged structure in medicinal chemistry and materials science. Its derivatives have been explored for a wide range of therapeutic and technological applications.

  • Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2][3] A notable mechanism of action involves the inhibition of crucial enzymes like human topoisomerase I, which leads to DNA replication disruption and cell cycle arrest, often in the G2/M phase.[1][2] Some derivatives also function as multi-kinase inhibitors, targeting enzymes essential for tumor growth and proliferation.[3]

  • Neurodegenerative Disease Therapeutics: Certain 1H-benzo[d]imidazole derivatives have been designed as inhibitors of enzymes implicated in Alzheimer's disease, such as 17β-hydroxysteroid dehydrogenase 10 (17β-HSD10) and acetylcholinesterase (AChE).[4][5][6] By inhibiting these enzymes, these compounds may help alleviate cognitive impairment.[4]

  • Antimicrobial and Antifungal Agents: The structural motif of benzimidazole is effective against a spectrum of microbial pathogens. Derivatives have demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] This makes them promising candidates for the development of new anti-infective agents to combat drug-resistant microorganisms.[7]

  • Optical Materials: The unique photophysical properties of specific benzimidazole derivatives make them suitable for applications in materials science.[8] Donor-acceptor-donor type structures have been shown to act as optical waveguides, capable of efficient light propagation, which is a desirable characteristic for developing advanced photonic devices.[8]

  • Antioxidant Properties: Some benzimidazole derivatives exhibit significant antioxidant activity, capable of scavenging free radicals.[9][10] This property is valuable not only for therapeutic applications, such as in diseases associated with oxidative stress, but also for their potential use as stabilizing agents.

Experimental Protocols

The following protocols outline the key experimental procedures for the synthesis and characterization of this compound derivatives.

Protocol 1: General Synthesis

This protocol describes a common method for synthesizing 2-substituted-1H-benzo[d]imidazole derivatives via the condensation of an o-phenylenediamine with an aldehyde.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde derivative)

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent

  • Ethanol

  • Water

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4,5-Dimethyl-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add the desired aldehyde (1.5 equivalents) to the solution.

  • Add sodium metabisulfite (0.5 equivalents) dissolved in a small amount of water.

  • Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: Spectroscopic and Spectrometric Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Procedure:

  • Prepare a sample by dissolving 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz or higher).[11]

  • Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (s, d, t, q, m).

  • Compare the obtained spectra with expected values for the target structure. Key signals to identify include the N-H proton (often a broad singlet around 12-13 ppm in DMSO-d₆) and the methyl protons.[9][12]

B. Mass Spectrometry (MS)

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS) or Electron Impact (EI).[2][12]

  • Acquire the mass spectrum and identify the molecular ion peak [M+H]⁺ or M⁺.

  • Compare the observed m/z value with the calculated exact mass of the proposed structure.

C. Infrared (IR) Spectroscopy

Purpose: To identify the functional groups present in the molecule.

Procedure:

  • Prepare the sample, typically as a KBr pellet or a thin film.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands, such as N-H stretching (around 3300-3400 cm⁻¹), C-H stretching, and C=N stretching (around 1590-1630 cm⁻¹).[10]

D. UV-Visible (UV-Vis) Spectroscopy

Purpose: To analyze the electronic transitions and photophysical properties of the compound.

Procedure:

  • Prepare a dilute solution (e.g., 10⁻⁵ M) of the derivative in a suitable solvent (e.g., CHCl₃, DMSO).[8]

  • Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-800 nm.

  • Identify the wavelength(s) of maximum absorbance (λ_max).

Protocol 3: In Vitro Biological Activity Assays

A. Anticancer Activity - MTT Assay

Purpose: To assess the cytotoxicity of the derivatives against cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.[1][2]

B. Antimicrobial Susceptibility Testing - Broth Microdilution

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives against microbial strains.

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Quantitative Data Summary

Table 1: Spectroscopic Data for Representative 1H-benzo[d]imidazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν_max, cm⁻¹)Mass Spec (m/z)Reference
2-p-Tolyl-1H-benzo[d]imidazole 2.38 (s, 3H), 7.19-8.07 (m, 8H, ArH), 12.85 (s, 1H, NH)Not specified3408, 3053, 1602, 1448Not specified[12]
2-(4-Chlorophenyl)-1H-benzo[d]imidazole 7.22-8.19 (m, 8H, ArH), 12.98 (s, 1H, NH)Not specified3408, 3051, 1602, 1472228.28 [M⁺][12]
5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative (DBH) Not specifiedNot specified3383 (O-H), 3106 (C-H), 1737, 1629 (C=O)Not specified[13]
2-(1H-Benzo[d]imidazol-2-yl) Phenol 6.52-7.43 (m, 8H, ArH), 9.02 (s, 1H, OH), 13.20 (s, 1H, NH)113.5, 116.9, 119.8, 123.5, 127.7, 134.8, 136.7, 139.8, 163.2, 172.63318 (OH, NH), 1591 (C=N)Not specified[10]

Table 2: Biological Activity of Selected 1H-benzo[d]imidazole Derivatives

Compound IDTarget/AssayActivity MetricValueReference
11a, 12a, 12b NCI 60 Cancer Cell LinesGI₅₀0.16 - 3.6 µM[1][2]
12b Human Topoisomerase IIC₅₀16 µM[1][2]
6c, 6i HCT-116, HepG2, MCF-7IC₅₀7.82 - 10.21 µM[3]
Compound 33 17β-HSD10 InhibitionIC₅₀1.65 ± 0.55 μM[4]
Compound 1 Acetylcholinesterase Inhibition% Inhibition95.386%[5][6]
Compound 3 Acetylcholinesterase Inhibition% Inhibition88.647%[5][6]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Purification p_diamine 4,5-Dimethyl- 1,2-phenylenediamine condensation Condensation Reaction (Ethanol, Reflux) p_diamine->condensation 1 eq. aldehyde Substituted Aldehyde aldehyde->condensation 1.5 eq. crude Crude Product (Precipitation) condensation->crude Cooling & Precipitation pure Purified Derivative crude->pure Recrystallization or Column Chromatography

Caption: General synthesis workflow for this compound derivatives.

Characterization_Workflow cluster_structure Structural Elucidation cluster_properties Property Analysis start Synthesized & Purified Derivative nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS, EI-MS) start->ms ir IR Spectroscopy start->ir xray X-Ray Crystallography (for single crystals) start->xray uv UV-Vis Spectroscopy (Photophysical Properties) start->uv bio Biological Assays (e.g., MTT, MIC) start->bio final Characterized Derivative with known properties nmr->final ms->final ir->final xray->final uv->final bio->final

Caption: Experimental workflow for the characterization of derivatives.

Anticancer_Pathway compound Benzimidazole Derivative topo Human Topoisomerase I compound->topo Inhibition dna DNA Supercoiling topo->dna Relaxes replication DNA Replication & Transcription dna->replication arrest G2/M Phase Cell Cycle Arrest replication->arrest Disruption leads to apoptosis Apoptosis (Cell Death) arrest->apoptosis

References

Application Notes and Protocols for the Purification of 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 1,6-Dimethyl-1H-benzo[d]imidazole, a crucial step in ensuring the quality and reliability of subsequent research and development activities. The following methods are based on established techniques for the purification of benzimidazole derivatives and can be adapted to achieve high purity of the target compound.

Overview of Purification Techniques

The selection of an appropriate purification technique for this compound is contingent upon the nature and quantity of impurities present in the crude product. The two primary methods that have demonstrated efficacy for analogous benzimidazole compounds are recrystallization and column chromatography.

  • Recrystallization: This technique is highly effective for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at varying temperatures.

  • Column Chromatography: This is a versatile method for separating a mixture of compounds. It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the target compound. The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes typical solvent systems used for the purification of related benzimidazole derivatives, which can serve as a starting point for method development.

Purification TechniqueStationary PhaseMobile Phase / Solvent SystemTypical Application
RecrystallizationN/AMethanol/Water (MeOH/H2O)Removal of polar and non-polar impurities from a solid crude product.
RecrystallizationN/A95% Ethanol[1]General purpose recrystallization for achieving crystalline solid.
Column ChromatographySilica Gel[2]Ethyl Acetate/Petroleum Ether (EtOAc/Petroleum Ether)[2]Separation of non-polar to moderately polar compounds.
Column ChromatographySilica GelEthyl Acetate/Methanol (EtOAc/MeOH)[3]Separation of moderately polar to polar compounds.

Experimental Protocols

Protocol for Recrystallization

This protocol describes a general procedure for the recrystallization of this compound from a mixed solvent system of methanol and water.

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the point of saturation.

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol for Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)[4]

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether (or Hexane)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (or a more polar solvent if necessary, followed by adsorption onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin the elution with a low polarity solvent system (e.g., 100% petroleum ether or a low percentage of EtOAc in petroleum ether). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc).

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Induce Crystallization (Add Anti-Solvent) C->D E Cool to Form Crystals D->E F Vacuum Filtration E->F G Wash Crystals F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation A Pack Column with Stationary Phase B Load Crude Sample A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by column chromatography.

References

The Versatility of Dimethylbenzimidazole in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The dimethylbenzimidazole scaffold, a key structural motif in medicinal chemistry, has emerged as a versatile platform for the development of a wide array of therapeutic agents. Its unique structure allows for diverse chemical modifications, leading to compounds with potent activity against various diseases, including cancer and viral infections. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with dimethylbenzimidazole derivatives.

The significance of the 5,6-dimethylbenzimidazole moiety is underscored by its presence as the axial ligand for cobalt in vitamin B12, a naturally occurring and essential compound.[1] This foundational role in nature has inspired medicinal chemists to explore its potential as a privileged scaffold in drug design.[2] The benzimidazole ring system, in general, is found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development.[2][3]

Applications in Oncology: Targeting Key Signaling Pathways

Dimethylbenzimidazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[4][5] These compounds often act as ATP-competitive inhibitors, binding to the active site of kinases and preventing the phosphorylation of their downstream targets.[6]

Kinase Inhibition

Key kinase targets for dimethylbenzimidazole-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and the mammalian Target of Rapamycin (mTOR).[6][7] Dysregulation of these kinases is a hallmark of many cancers.

Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives against Cancer-Related Kinases

Compound IDTarget KinaseIC50 (nM)Reference
6h EGFR73.2[7]
6h HER223.2[7]
6i mTOR-[7]
22 CK1δ980[8]
31 CK1δ1540[8]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates higher potency.

The inhibition of these kinases disrupts critical signaling pathways involved in cell growth, proliferation, and survival. For instance, inhibiting EGFR and HER2 can block the RAS/MEK/MAPK and PI3K/AKT pathways, which are frequently overactive in cancer.[9][10] Similarly, targeting CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing.[1]

Signaling Pathways Targeted by Dimethylbenzimidazole Derivatives

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Dimethylbenzimidazole Derivative Inhibitor->EGFR Inhibitor->HER2 CDK2_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE S S Phase G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE->S G1/S Transition Inhibitor Dimethylbenzimidazole Derivative Inhibitor->CDK2_CyclinE DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Efficacy & Toxicity Lead_Opt->In_Vitro In_Vivo In Vivo Animal Studies (Pharmacokinetics & Efficacy) In_Vitro->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND

References

Troubleshooting & Optimization

Optimizing the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. The following information is based on established methods for benzimidazole synthesis and can be adapted for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and direct synthetic route involves the condensation of 4-methyl-1,2-phenylenediamine with acetic acid or an acetic acid derivative. This method is a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.

Q2: What are the typical reaction conditions for this synthesis?

Reaction conditions can vary, but generally involve heating the reactants in the presence of an acid catalyst. Common acids used include hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid.[1][2] The reaction can also be performed under solvent-free conditions or in a high-boiling solvent like ethanol.

Q3: What are the main factors affecting the yield of the reaction?

Several factors can influence the final yield, including:

  • Purity of reactants: Impurities in the 4-methyl-1,2-phenylenediamine or acetic acid can lead to side reactions and lower yields.

  • Reaction temperature and time: Optimization of both temperature and reaction duration is crucial. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of the product.

  • Choice of catalyst: The type and concentration of the acid catalyst can significantly impact the reaction rate and yield.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction equilibrium. In some cases, solvent-free conditions can provide higher yields.[3]

  • Work-up and purification procedure: Inefficient extraction or purification methods can lead to loss of product.

Q4: What are the potential side reactions?

The primary side reaction is the formation of N-acetylated intermediates that may not fully cyclize to the desired benzimidazole. Incomplete reaction can also leave unreacted starting materials in the mixture. Oxidation of the o-phenylenediamine starting material is another potential issue.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Inactive or insufficient catalyst. 4. Degradation of starting material or product.1. Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. A stepwise increase in temperature might be beneficial. 3. Use a fresh batch of catalyst or increase the catalyst loading. Consider alternative acid catalysts. 4. Ensure an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation.
Presence of Multiple Spots on TLC (Impure Product) 1. Incomplete reaction leaving starting materials. 2. Formation of side products (e.g., N-acetylated intermediates). 3. Degradation of the product.1. Extend the reaction time or increase the temperature to drive the reaction to completion. 2. Optimize reaction conditions to favor cyclization. This may involve changing the catalyst or solvent. 3. Avoid excessive heating. Purify the crude product using column chromatography.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Formation of emulsions during extraction. 3. Product co-elutes with impurities during chromatography.1. Use a different solvent for extraction. Consider salting out the aqueous layer to reduce product solubility. 2. Add a small amount of brine to the extraction mixture to break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary.
Product is a Dark Oil or Tarry Substance 1. Oxidation of the o-phenylenediamine starting material. 2. Polymerization or degradation reactions at high temperatures.1. Perform the reaction under an inert atmosphere. Use freshly purified starting materials. 2. Lower the reaction temperature and monitor the reaction closely. Consider using a milder catalyst.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Glacial Acetic Acid

  • Hydrochloric Acid (4 M) or p-Toluenesulfonic acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add glacial acetic acid (1.1 equivalents) to the solution.

  • Add the acid catalyst (e.g., 4 M HCl or a catalytic amount of p-toluenesulfonic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following table summarizes the impact of different catalysts on the yield of benzimidazole synthesis, based on analogous reactions reported in the literature. This data can serve as a starting point for optimizing the synthesis of this compound.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnO NanoparticlesEthanol700.25 - 2High[4]
None (Solvent-free)None701High[3]
Sodium MetabisulfiteEthanol/WaterReflux4 - 664 - 78[1][2]
Acetic AcidDMF85651[5]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Dissolve 4-methyl-1,2-phenylenediamine in Ethanol Add_Acid 2. Add Glacial Acetic Acid Reactants->Add_Acid Add_Catalyst 3. Add Acid Catalyst Add_Acid->Add_Catalyst Reflux 4. Reflux for 4-6 hours Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Neutralize 5. Neutralize with NaHCO3 Reflux->Neutralize Extract 6. Extract with Ethyl Acetate Neutralize->Extract Wash 7. Wash with Brine Extract->Wash Dry 8. Dry over Na2SO4 Wash->Dry Concentrate 9. Concentrate Dry->Concentrate Purify 10. Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Problem: Low/No Yield Check_TLC Check TLC of crude mixture Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Starting material present Complex_Mixture Complex Mixture/Degradation Check_TLC->Complex_Mixture Multiple spots/streaking Increase_Time_Temp Increase reaction time/temperature Incomplete_Reaction->Increase_Time_Temp Change_Catalyst Change/increase catalyst Incomplete_Reaction->Change_Catalyst Lower_Temp Lower reaction temperature Complex_Mixture->Lower_Temp Inert_Atmosphere Use inert atmosphere Complex_Mixture->Inert_Atmosphere Purify_Reactants Purify starting materials Complex_Mixture->Purify_Reactants

Caption: Troubleshooting decision tree for low yield in benzimidazole synthesis.

References

Benzimidazole N-Methylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the common problems encountered during the N-methylation of benzimidazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-methylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low to no yield of the desired N-methylated product.

  • Question: My N-methylation reaction of a substituted benzimidazole is resulting in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?

  • Answer: Low yields in benzimidazole N-methylation can stem from several factors. Firstly, ensure your starting benzimidazole is pure and dry, as impurities can interfere with the reaction. The choice of base is critical; a base that is too weak may not sufficiently deprotonate the benzimidazole, while a very strong base could lead to side reactions. It is also crucial to use a dry, aprotic solvent, as protic solvents can quench the benzimidazole anion.[1] The methylating agent should be fresh and added in an appropriate stoichiometric amount; an excess can sometimes lead to the formation of undesired quaternary salts.[2] Reaction temperature and time are also key parameters to optimize. Some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions. Consider performing small-scale optimization experiments to screen different bases, solvents, and temperatures.

Problem 2: Formation of a mixture of regioisomers (N1 and N3 methylation).

  • Question: I am obtaining a mixture of the two possible N-methylated regioisomers and separation is proving difficult. How can I improve the regioselectivity of my reaction?

  • Answer: Achieving high regioselectivity is a common challenge in the N-methylation of unsymmetrically substituted benzimidazoles. The formation of two regioisomers is due to the tautomeric nature of the benzimidazole ring.[3][4][5] The hydrogen atom on the nitrogen can reside on either nitrogen atom, leading to two different nucleophiles that can react with the methylating agent.

    Several strategies can be employed to enhance regioselectivity:

    • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.

    • Electronic Effects: The electronic nature of the substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the reactivity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.

    • Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity.[6] For instance, the use of specific bases like organomagnesium reagents has been shown to favor methylation at the more sterically hindered nitrogen.[1] Biocatalytic methods using engineered methyltransferases have also demonstrated excellent regioselectivity.[7]

    • Directed Methylation: In some cases, specific directing groups can be introduced to guide the methylation to a particular nitrogen atom, which can then be removed in a subsequent step.

Problem 3: Formation of a quaternary salt byproduct.

  • Question: Besides my desired N-methylated product, I am observing the formation of a significant amount of a salt-like byproduct, which I suspect is the 1,3-dimethylbenzimidazolium salt. How can I avoid this?

  • Answer: The formation of a 1,3-dimethylbenzimidazolium salt, a quaternary ammonium salt, is a common side reaction in benzimidazole N-methylation, particularly when using an excess of the methylating agent or under harsh reaction conditions.[2] To minimize the formation of this byproduct, it is recommended to use the methylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole. Adding the methylating agent slowly to the reaction mixture can also help to avoid localized high concentrations that might favor over-methylation. If the reaction requires heating, it is advisable to use the lowest effective temperature. If the quaternary salt does form, it can often be removed from the reaction mixture by precipitation and filtration, as it is typically insoluble in many organic solvents.

Problem 4: Difficulty in purifying the N-methylated product.

  • Question: I am struggling to purify my N-methylated benzimidazole from the reaction mixture, which contains unreacted starting material and potentially regioisomers. What are the recommended purification techniques?

  • Answer: Purification of N-methylated benzimidazoles often requires chromatographic techniques due to the potential presence of structurally similar isomers. Column chromatography on silica gel is the most common and effective method.[8] The choice of eluent system is crucial for achieving good separation. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.[8][9] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column chromatography. In cases where the regioisomers have very similar polarities, techniques like preparative HPLC might be necessary. Recrystallization can also be a useful purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents used for benzimidazole N-methylation?

A1: The most commonly used methylating agents are methyl iodide (MeI) and dimethyl sulfate (DMS).[10][11][12] Methyl iodide is highly reactive but also volatile and should be handled with care in a well-ventilated fume hood.[13] Dimethyl sulfate is less volatile but is also toxic and should be handled with appropriate safety precautions. Other "greener" methylating agents like dimethyl carbonate (DMC) have also been used, often requiring a catalyst and higher temperatures.[10]

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role in deprotonating the N-H of the benzimidazole to form the more nucleophilic benzimidazolide anion. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and stronger bases like sodium hydride (NaH).[6] The choice of base can influence the reaction rate and, importantly, the regioselectivity of the methylation. Stronger bases generally lead to faster reactions but may also increase the likelihood of side reactions. The solubility of the base in the chosen solvent is also an important consideration.

Q3: What are the ideal solvents for benzimidazole N-methylation?

A3: Aprotic solvents are generally preferred for benzimidazole N-methylation to avoid quenching the benzimidazolide anion. Common choices include acetone, acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF).[6] The choice of solvent can also influence the regioselectivity of the reaction. For instance, a change in solvent polarity can alter the ratio of the N1 to N3 methylated products.[6]

Q4: How can I monitor the progress of my N-methylation reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).[8] By spotting the reaction mixture alongside the starting benzimidazole, it is possible to observe the disappearance of the starting material and the appearance of the product(s). The use of a UV lamp is typically required to visualize the spots on the TLC plate.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-methylation of 5-Nitrobenzimidazole.

EntryMethylating AgentBaseSolventReaction Time (hr)Ratio of 1,5-isomer to 1,6-isomerQuaternary Salt FormationReference
1Methyl IodideK₂CO₃Acetone4060:35~15-20%[2]
2Benzyl ChlorideCH₃COONa-1255:25-[2]

Note: The data presented is based on the methylation and benzylation of 5(or 6)-nitro benzimidazoles. The ratio represents the comparative proportions of the two isomers formed.

Experimental Protocols

Protocol 1: General Procedure for N-methylation of a Benzimidazole using Methyl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq) and a suitable anhydrous solvent (e.g., acetone or DMF).

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension.

  • Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N-methylated product(s).[8]

Protocol 2: Purification of N-methylated Benzimidazoles by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (a non-polar solvent like hexane).

  • Loading: Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). Collect fractions and monitor them by TLC to identify the fractions containing the desired product(s).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-methylated benzimidazole.[8]

Mandatory Visualization

Benzimidazole_N_Methylation_Pathway cluster_tautomers Tautomeric Equilibrium Tautomer_A Substituted Benzimidazole (Tautomer A) Tautomer_B Substituted Benzimidazole (Tautomer B) Tautomer_A->Tautomer_B Anion_A Benzimidazolide Anion A Tautomer_A->Anion_A -H⁺ Anion_B Benzimidazolide Anion B Tautomer_B->Anion_B -H⁺ Base Base (e.g., K₂CO₃) Base->Tautomer_A Base->Tautomer_B Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->Anion_A Methylating_Agent->Anion_B Product_A N1-Methylated Product (Regioisomer 1) Anion_A->Product_A + CH₃⁺ Product_B N3-Methylated Product (Regioisomer 2) Anion_B->Product_B + CH₃⁺

Caption: Tautomerism-driven regioselectivity in benzimidazole N-methylation.

Experimental_Workflow Start Start: Substituted Benzimidazole Reaction_Setup Reaction Setup: - Add Benzimidazole & Solvent - Add Base - Add Methylating Agent Start->Reaction_Setup Reaction Reaction: - Stir at appropriate temp. - Monitor by TLC Reaction_Setup->Reaction Workup Work-up: - Filter solids - Concentrate filtrate Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: (NMR, MS, etc.) Purification->Characterization End End: Pure N-Methylated Product Characterization->End

Caption: General experimental workflow for benzimidazole N-methylation.

References

Technical Support Center: 1,6-Dimethyl-1H-benzo[d]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the benzimidazole core, followed by N-alkylation.

  • Step 1: Benzimidazole Ring Formation: The most common method is the condensation of 4,5-dimethyl-1,2-phenylenediamine with a one-carbon electrophile. Formic acid is a widely used reagent for this purpose, often under acidic conditions (Phillips-Ladenburg synthesis).

  • Step 2: N-Methylation: The resulting 5,6-dimethyl-1H-benzimidazole is then N-methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Q2: What are the expected yields for this synthesis?

A2: Yields can vary significantly based on the specific reaction conditions and purification methods. Generally, the condensation step to form the benzimidazole ring can proceed in high yield (80-95%). The N-methylation step may have a slightly lower yield due to the potential for side reactions, typically ranging from 60-80%.

Q3: How can I purify the final product?

A3: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for removing minor impurities. For more challenging separations, such as isolating the desired N1-isomer from the N3-isomer, column chromatography on silica gel is the recommended method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or no yield of 5,6-dimethyl-1H-benzimidazole (intermediate)
Potential Cause Troubleshooting Suggestion
Incomplete Reaction Ensure the reaction is heated for a sufficient duration, typically at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of Starting Material 4,5-dimethyl-1,2-phenylenediamine is susceptible to oxidation. Ensure it is stored under an inert atmosphere and is of high purity before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Improper pH The condensation reaction with formic acid requires acidic conditions. Ensure the pH is acidic throughout the reaction.
Problem 2: Formation of multiple products during N-methylation
Potential Cause Troubleshooting Suggestion
Formation of Isomeric Products N-methylation of 5,6-dimethyl-1H-benzimidazole can lead to a mixture of this compound and 1,5-dimethyl-1H-benzo[d]imidazole. To favor the formation of the desired 1,6-isomer, consider using a bulkier base or optimizing the reaction temperature. Separation of the isomers can be achieved by column chromatography.
Over-alkylation (Quaternization) The product can be further methylated to form a quaternary benzimidazolium salt. To avoid this, use a stoichiometric amount of the methylating agent (e.g., methyl iodide) and add it slowly to the reaction mixture. Maintain a moderate reaction temperature.
Unreacted Starting Material If the reaction is incomplete, unreacted 5,6-dimethyl-1H-benzimidazole will be present. Ensure an appropriate molar ratio of the base and methylating agent. Monitor the reaction by TLC until the starting material is consumed.
Problem 3: Difficulty in product purification
Potential Cause Troubleshooting Suggestion
Persistent Impurities If recrystallization is insufficient, employ column chromatography. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective.
Oily Product If the product oils out during recrystallization, try a different solvent system or use a seed crystal to induce crystallization. Alternatively, purify the oily product by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
  • To a round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and formic acid (10 eq).

  • Heat the mixture at 100 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly add a 10% aqueous sodium hydroxide solution to neutralize the excess acid until the pH is ~7-8.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • Dissolve 5,6-dimethyl-1H-benzimidazole (1.0 eq) in a suitable solvent such as ethanol or DMF in a round-bottom flask.

  • Add a base, such as potassium hydroxide (1.1 eq), to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

Compound Molecular Weight ( g/mol ) Melting Point (°C) 1H NMR (CDCl3, δ ppm)
5,6-dimethyl-1H-benzimidazole146.19203-2058.05 (s, 1H), 7.55 (s, 2H), 2.40 (s, 6H)
This compound160.22125-1287.90 (s, 1H), 7.60 (s, 1H), 7.15 (s, 1H), 3.80 (s, 3H), 2.45 (s, 3H), 2.40 (s, 3H)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Methylation cluster_purification Purification A 4,5-dimethyl-1,2-phenylenediamine C Condensation (Phillips-Ladenburg) A->C B Formic Acid B->C D 5,6-dimethyl-1H-benzimidazole C->D G N-Methylation D->G E Methyl Iodide E->G F Base (e.g., KOH) F->G H This compound G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 5,6-dimethyl-1H-benzimidazole C This compound (Desired Product) A->C Base D 1,5-Dimethyl-1H-benzo[d]imidazole (Isomer) A->D Isomerization B Methyl Iodide B->C E 1,3,5,6-Tetramethyl-1H-benzo[d]imidazol-3-ium iodide (Quaternization Product) C->E Over-methylation

Caption: Side reactions in the N-methylation of 5,6-dimethyl-1H-benzimidazole.

Troubleshooting_Logic Start Start Synthesis Step1 Step 1: Benzimidazole Formation Start->Step1 Check1 Low/No Yield? Step1->Check1 Troubleshoot1 Check Reaction Time Check Starting Material Purity Ensure Acidic Conditions Check1->Troubleshoot1 Yes Step2 Step 2: N-Methylation Check1->Step2 No Troubleshoot1->Step1 Check2 Multiple Products? Step2->Check2 Troubleshoot2 Optimize Base/Temperature Use Stoichiometric Reagents Monitor by TLC Check2->Troubleshoot2 Yes Purification Purification Check2->Purification No Troubleshoot2->Step2 Check3 Purification Issues? Purification->Check3 Troubleshoot3 Use Column Chromatography Change Recrystallization Solvent Check3->Troubleshoot3 Yes End Pure Product Check3->End No Troubleshoot3->Purification

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 1,6-Dimethyl-1H-benzo[d]imidazole. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound and related poorly soluble benzimidazole derivatives.

Q1: My compound, this compound, is not dissolving in my primary aqueous buffer. What should be my first step?

A1: The first step is to assess the physicochemical properties of your compound and experiment with common solubilization techniques. Benzimidazole derivatives are often characterized by low aqueous solubility.[1] Consider the following initial steps:

  • pH Adjustment: Since the benzimidazole moiety contains basic nitrogen atoms, the molecule's ionization state is pH-dependent. For weakly basic drugs, decreasing the pH (acidifying the solution) can lead to the formation of a more soluble salt form.[2][3]

  • Co-solvents: Introduce a water-miscible organic solvent to your aqueous buffer. This technique, known as co-solvency, reduces the polarity of the solvent system, which can significantly enhance the solubility of nonpolar compounds.[3][4] Commonly used co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]

  • Sonication: Applying ultrasonic energy can help break down solute aggregates and facilitate dissolution. For a related compound, 5,6-Dimethyl-1H-benzo[d]imidazole, sonication is recommended to achieve a 45 mg/mL concentration in DMSO.[6]

Q2: I tried using a co-solvent, but my compound precipitates upon further dilution into my aqueous assay medium. How can I prevent this?

A2: This is a common issue when the final concentration of the co-solvent is too low to maintain solubility. Here are several strategies to overcome this:

  • Optimize Co-solvent Concentration: Determine the minimum co-solvent concentration required in the final solution to keep the compound dissolved. This may require a titration experiment.

  • Use Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[3][7] This is a widely used technique for preventing precipitation.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and improving solubility.[8][9]

  • Solid Dispersions: For preclinical or formulation development, creating a solid dispersion is a powerful technique. This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance dissolution rates and prevent precipitation.[3][8][10]

Q3: I need to prepare a stock solution. What is the best solvent to use?

A3: For creating a high-concentration stock solution, a strong organic solvent is typically required. Based on data for the closely related compound 5,6-Dimethyl-1H-benzo[d]imidazole , Dimethyl Sulfoxide (DMSO) is an effective choice.

CompoundSolventConcentrationNotes
5,6-Dimethyl-1H-benzo[d]imidazoleDMSO45 mg/mL (307.82 mM)Sonication is recommended for dissolution.[6]

Important Note: Always prepare stock solutions and store them in aliquots to avoid degradation from repeated freeze-thaw cycles.[11]

Frequently Asked Questions (FAQs)

Q1: What general strategies exist for improving the solubility of benzimidazole derivatives?

A1: A variety of techniques are employed to enhance the solubility of poorly soluble drugs, including benzimidazoles.[4] These can be broadly categorized as:

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension) and modifying the crystal structure (polymorphs, amorphous forms, co-crystallization).[4] Micronization increases the surface area available for dissolution but does not alter the equilibrium solubility.[4][12]

  • Chemical Modifications: This involves altering the molecule itself, such as through salt formation or creating a prodrug.[2][4] For example, converting a weakly basic or acidic drug into a salt is a common and effective method to increase solubility.[2] The prodrug approach involves creating a bioreversible derivative with improved solubility that converts back to the active drug in the body.[1]

  • Formulation-Based Approaches: These involve the use of excipients and specialized delivery systems. Key methods include co-solvency, micellar solubilization using surfactants, hydrotropy, complexation (e.g., with cyclodextrins), and creating solid dispersions or lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[3][5][9]

Q2: How does pH adjustment improve the solubility of a compound like this compound?

A2: this compound is a weak base. In an acidic environment (lower pH), the nitrogen atoms in the imidazole ring can become protonated, forming a positively charged ion. This ionized form, or salt, is generally much more soluble in aqueous solutions than the neutral, unionized form.[2][3] Therefore, adjusting the pH of the medium to below the compound's pKa will favor the more soluble, ionized form.

Q3: Can you provide examples of solubility enhancement for other benzimidazole drugs?

A3: Yes. Studies on other benzimidazole anthelmintics, which are known for their poor solubility, demonstrate the effectiveness of these techniques.[1][10]

DrugTechniqueCarrier/AgentSolubility Enhancement
AlbendazoleSolid DispersionPolyvinylpyrrolidone (PVP)From 0.31 µg/mL to 48.21 µg/mL.[10]
AlbendazoleHydrotropySodium CitrateFrom 0.31 µg/mL to 18.34 µg/mL.[10]
ThiabendazoleProdrug (N-alkoxycarbonyl)-Up to 12-fold increase in water solubility.[1]
ThiabendazoleProdrug (N-(4-amino-methylbenzoyl)oxymethyl)-300-fold increase in water solubility.[1]

Experimental Protocols & Visualizations

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes a general method for using a co-solvent to dissolve a poorly soluble compound for in vitro experiments.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

  • Sonicator

Methodology:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM). Use sonication if necessary to fully dissolve the compound.[6]

  • Gently vortex the stock solution to ensure homogeneity.

  • Perform serial dilutions of the stock solution into the target aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing to minimize immediate precipitation.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, particulates).

  • Determine the highest concentration that remains in solution. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.5-1%).

Co_Solvent_Workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation A Weigh Compound B Add 100% DMSO A->B C Sonicate to Dissolve B->C D Vortex Aqueous Buffer C->D Use Stock for Dilution E Add Stock Solution Dropwise D->E F Observe for Precipitation E->F G Precipitate? F->G Solution Clear? H FAIL Lower Concentration or Try New Method G->H Yes I SUCCESS Proceed with Experiment G->I No

Caption: Workflow for preparing a working solution using the co-solvent method.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol outlines a method to prepare a cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a solution of HP-β-CD in the desired aqueous solvent (e.g., 10% w/v).

  • Slowly add an excess amount of this compound powder to the cyclodextrin solution while stirring vigorously.

  • Seal the container and allow the suspension to stir at room temperature for 24-72 hours to allow for equilibrium of complex formation.

  • After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.

  • The resulting clear filtrate is a saturated solution of the compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Cyclodextrin_Complexation cluster_host Host CD Cyclodextrin Plus + CD_label Hydrophilic Exterior Hydrophobic Interior Drug Drug Molecule Equals (in Water) Complex Soluble Complex

Caption: Formation of a soluble inclusion complex with a cyclodextrin.

References

Technical Support Center: 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,6-Dimethyl-1H-benzo[d]imidazole. The information is intended for researchers, scientists, and professionals in drug development. Please note that direct stability data for this compound is limited; therefore, some guidance is extrapolated from data on structurally related benzimidazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For Powder (Solid Form): It is recommended to store the solid compound in a tightly closed container in a cool, dry, well-ventilated area.[3] Protect from light and moisture. Long-term storage at low temperatures is advisable.

For Solutions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1] The choice of solvent can impact stability; DMSO is a common solvent for benzimidazoles.[1][2]

Q2: What are the potential degradation pathways for this compound?

The benzimidazole core is susceptible to certain degradation pathways, primarily oxidation and photodegradation, especially when in solution.[4]

  • Oxidation: The imidazole ring can be susceptible to oxidation, which may be mediated by atmospheric oxygen (autoxidation) or in the presence of oxidizing agents.[3][4]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the imidazole moiety.[4]

  • Hydroxylation: Metabolic degradation studies on related benzimidazole derivatives suggest that hydroxylation of the aromatic ring or the methyl groups is a possible metabolic pathway.[5][6]

Q3: I am observing unexpected peaks in my chromatogram after storing my this compound solution. What could be the cause?

The appearance of new peaks in a chromatogram of a stored solution often indicates degradation. Based on the known instability of the benzimidazole scaffold, these could be due to:

  • Oxidative Degradants: If the solution was not stored under an inert atmosphere, oxidation might have occurred.

  • Photodegradants: If the solution was exposed to light, photodegradation products may have formed.[4]

  • Solvent Adducts or Degradation: Depending on the solvent and storage conditions, the compound may react with the solvent or its impurities.

To troubleshoot, it is recommended to prepare a fresh solution and re-analyze. Ensure proper storage of the new solution by protecting it from light and oxygen.

Troubleshooting Guides

Issue: Poor Reproducibility in Bioassays

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared stock solutions for your experiments to minimize the impact of degradation over time.

  • Assess Compound Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer.

    • Incubate the compound in the assay buffer for the duration of your experiment.

    • Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC-UV or LC-MS to quantify the remaining parent compound.

  • Protect from Light: Conduct experiments under subdued light conditions or use amber-colored labware to prevent photodegradation.

  • Control for Oxidation: If the assay medium is susceptible to generating reactive oxygen species, consider adding antioxidants if they do not interfere with the assay.

Issue: Inconsistent Solubility or Precipitation

Possible Cause: The compound may have poor aqueous solubility, or the salt form may differ, affecting its physical properties.[2]

Troubleshooting Steps:

  • Verify Solubility: Determine the solubility of your batch of this compound in your specific solvent or buffer system. Sonication may be required to aid dissolution in solvents like DMSO.[2]

  • pH Adjustment: The solubility of benzimidazoles can be pH-dependent. Evaluate if adjusting the pH of your buffer improves solubility.

  • Use of Co-solvents: For aqueous solutions, consider the use of a co-solvent if it is compatible with your experimental system.

Data on Related Compounds

Due to the lack of specific stability data for this compound, the following table summarizes storage information for the closely related 5,6-Dimethyl-1H-benzo[d]imidazole, which can serve as a useful reference.

FormStorage TemperatureDurationReference
Powder-20°C3 years[2]
Powder4°C2 years[1]
In Solvent (DMSO)-80°C6 months - 1 year[1][2]
In Solvent (DMSO)-20°C1 month[1]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acid and base samples. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS to identify and quantify any degradants.

Visualizations

Potential Degradation Pathways

A This compound B Oxidation A->B C Photodegradation A->C D Hydrolysis (Acid/Base) A->D E Oxidized Products (e.g., N-oxides) B->E F Photolytic Products C->F G Hydrolytic Products (Ring Opening - less common) D->G

Caption: Potential degradation pathways for benzimidazole compounds.

Experimental Workflow for Stability Testing

A Prepare Stock Solution B Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) A->B C Analyze by HPLC/LC-MS B->C D Identify & Quantify Degradants C->D E Develop Stability-Indicating Method D->E

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Assay Instability

A Inconsistent Assay Results B Use Freshly Prepared Solution A->B C Problem Solved? B->C D Investigate Assay Buffer Stability C->D No F Yes C->F Yes E Protect Experiment from Light D->E G No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Troubleshooting Kinase Assays with Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzimidazole compounds in kinase assays.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during kinase assays involving benzimidazole-based inhibitors.

1. Compound Solubility and Handling

Q1: My benzimidazole compound is poorly soluble in the aqueous kinase assay buffer, leading to precipitation. How can I improve its solubility?

A1: Poor aqueous solubility is a common challenge with benzimidazole derivatives. Here are several strategies to address this issue:

  • Optimize DMSO Concentration: While most kinase assays can tolerate low percentages of Dimethyl Sulfoxide (DMSO), it's crucial to determine the optimal concentration for your specific assay.

    • Recommendation: Start by preparing a high-concentration stock solution of your benzimidazole compound in 100% DMSO. Then, perform a serial dilution to determine the highest DMSO concentration that does not significantly affect the kinase activity in a control experiment.[1][2][3] Most assays can tolerate up to 1-2% DMSO without significant inhibition of the kinase.[1][3] Always maintain the same final DMSO concentration across all wells, including controls, to ensure consistency.[1]

  • Use of Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system. However, this requires careful validation to ensure the co-solvent does not interfere with the assay.

  • Salt Forms: If you have the synthetic chemistry capability, converting the benzimidazole compound to a salt form (e.g., hydrochloride salt) can significantly improve its aqueous solubility.[4]

  • Sonication and Warming: Gentle sonication or warming of the stock solution can help dissolve the compound. However, be cautious with temperature-sensitive compounds and ensure the solution is cooled to the assay temperature before use.

Q2: I observe compound precipitation when I dilute my DMSO stock into the aqueous assay buffer. What is the best practice for dilution?

A2: To minimize precipitation upon dilution, follow these steps:

  • Serial Dilution in DMSO: First, perform serial dilutions of your high-concentration stock solution in 100% DMSO to get closer to the final desired concentration.

  • Stepwise Dilution into Aqueous Buffer: Instead of a large, single dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing.

  • Pre-warming the Assay Buffer: Gently warming the assay buffer before adding the DMSO stock can sometimes help, but ensure the final assay is performed at the optimal temperature for the kinase.

2. Assay Interference

Q3: I am using a luciferase-based kinase assay (e.g., Kinase-Glo®), and I suspect my benzimidazole compound is inhibiting the luciferase enzyme itself, leading to false-positive results. How can I confirm and mitigate this?

A3: Benzimidazole scaffolds have been reported to inhibit luciferase.[5] To address this:

  • Luciferase Inhibition Counterscreen: Perform a counterscreen to directly test the effect of your compound on luciferase activity.

    • Protocol: In a well without the kinase, add your compound at the same concentrations used in the kinase assay to a solution containing ATP and luciferase. A decrease in luminescence compared to the vehicle control indicates luciferase inhibition.

  • Use an Alternative Assay Format: If significant luciferase inhibition is observed, switch to a non-luciferase-based assay format, such as:

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method is less prone to interference from colored or fluorescent compounds.[6][7]

    • Radiometric Assays: These are considered the gold standard and are not susceptible to optical interference.

Q4: In my TR-FRET assay, I am seeing unexpected changes in the fluorescence signal that do not correlate with kinase inhibition. Could my benzimidazole compound be interfering with the assay?

A4: Yes, some compounds can interfere with TR-FRET assays. Here's how to troubleshoot:

  • Autofluorescence Check: Measure the fluorescence of your compound alone at the excitation and emission wavelengths of the donor and acceptor fluorophores. High autofluorescence can lead to false positives or negatives.

  • Quenching Assessment: Some compounds can quench the fluorescence signal. This can be assessed by observing a decrease in the signal of the positive control (no inhibitor) when the test compound is present.

  • Counterscreen for Assay Components: Test for non-specific interactions of your compound with the assay components (e.g., the antibody or the tracer). This can be done by running the assay in the absence of the kinase.[8] A change in the TR-FRET ratio would indicate interference.

  • Orthogonal Assays: Validate your hits using an orthogonal assay with a different detection method to confirm that the observed activity is due to kinase inhibition and not assay interference.[6]

3. Off-Target Effects and Data Interpretation

Q5: My benzimidazole inhibitor is showing activity against multiple kinases in a panel screen. How do I interpret these off-target effects?

A5: Benzimidazole derivatives are known to be multi-target inhibitors, often binding to the ATP-binding site of multiple kinases.[1]

  • Selectivity Profiling: A broad kinase panel screen is essential to understand the selectivity profile of your compound.

  • Structure-Activity Relationship (SAR) Studies: Analyze the SAR to identify structural features that contribute to off-target binding. This can guide the design of more selective inhibitors.

  • Cellular Assays: Correlate the enzymatic inhibition data with cellular assays to understand the functional consequences of inhibiting multiple targets. For example, if your compound inhibits both EGFR and VEGFR-2, you might observe effects on both proliferation and angiogenesis.[9][10]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative benzimidazole compounds against key kinases.

Table 1: Inhibitory Activity of Benzimidazole Derivatives against EGFR

Compound IDModificationIC50 (µM) against EGFRReference
Compound 9a Benzimidazole-triazole glycoconjugate0.069[11]
Compound 9b Benzimidazole-triazole glycoconjugate0.075[11]
Compound 5a 2-Aryl benzimidazoleGood inhibitory activity[10]
Compound 5e 2-Aryl benzimidazoleModerate inhibitory activity[10]
Erlotinib (Reference) -0.048[11]

Table 2: Inhibitory Activity of Benzimidazole Derivatives against VEGFR-2

Compound IDModificationIC50 (nM) against VEGFR-2Reference
Compound 4r Benzimidazole-1,3,4-oxadiazoleN/A (IC50 against cell lines provided)[12]
Compound 5a 2-Aryl benzimidazoleModerate inhibitory activity[10]
Compound 5e 2-Aryl benzimidazoleWeaker inhibitory activity[10]
Jzu 17 2-aminobenzimidazole-basedHigh affinity binding[13]
Sorafenib (Reference) -3.12[14]

Experimental Protocols

1. General Protocol for Kinase-Glo® Luminescent Kinase Assay

This protocol is adapted from Promega's Kinase-Glo® platform and can be used to measure the activity of various kinases.[15][16][17]

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • Benzimidazole inhibitor (dissolved in 100% DMSO)

  • Kinase-Glo® Reagent (Promega)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.

    • Prepare serial dilutions of the benzimidazole inhibitor in 100% DMSO. Then, dilute these into the Kinase Assay Buffer to the desired final concentrations, ensuring the final DMSO concentration is constant across all wells and does not exceed the tolerance of the assay.

  • Set up Kinase Reaction:

    • Add 5 µL of the diluted benzimidazole inhibitor or vehicle (DMSO in assay buffer) to the wells of the plate.

    • Add 10 µL of a mixture containing the kinase and its substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation:

    • Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Add 25 µL of Kinase-Glo® Reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

2. General Protocol for TR-FRET Kinase Assay

This protocol provides a general workflow for a TR-FRET based kinase inhibition assay.[18][19][20]

Materials:

  • Kinase of interest (e.g., GST- or His-tagged)

  • Phospho-specific antibody labeled with a donor fluorophore (e.g., Europium)

  • Substrate peptide labeled with an acceptor fluorophore (e.g., Alexa Fluor 647)

  • Benzimidazole inhibitor (dissolved in 100% DMSO)

  • TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Stop solution (e.g., EDTA)

  • Low-volume, black 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the benzimidazole inhibitor in 100% DMSO and then in TR-FRET Assay Buffer to the final desired concentrations. Ensure a constant final DMSO concentration.

  • Kinase Reaction:

    • In the wells of the assay plate, combine the kinase, the acceptor-labeled substrate, and the benzimidazole inhibitor or vehicle.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Stop Reaction and Detection:

    • Stop the kinase reaction by adding the stop solution (EDTA).

    • Add the donor-labeled phospho-specific antibody.

    • Incubate for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Measurement:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Troubleshooting_Workflow start Start: Kinase Assay with Benzimidazole Compound issue Unexpected Results? (e.g., no inhibition, high variability) start->issue solubility_check Check for Compound Precipitation issue->solubility_check precip_yes Precipitation Observed solubility_check->precip_yes Yes precip_no No Precipitation solubility_check->precip_no No solubility_solutions Improve Solubility: - Optimize DMSO concentration - Use co-solvents - Prepare salt form precip_yes->solubility_solutions interference_check Suspect Assay Interference? precip_no->interference_check solubility_solutions->start interference_yes Interference Suspected interference_check->interference_yes Yes interference_no No Obvious Interference interference_check->interference_no No assay_type Assay Type? interference_yes->assay_type off_target_check Consider Off-Target Effects interference_no->off_target_check luciferase Luciferase-based (e.g., Kinase-Glo) assay_type->luciferase Luciferase tr_fret TR-FRET assay_type->tr_fret TR-FRET luciferase_counterscreen Perform Luciferase Counterscreen luciferase->luciferase_counterscreen tr_fret_counterscreen Check Autofluorescence and Quenching tr_fret->tr_fret_counterscreen luciferase_counterscreen->off_target_check tr_fret_counterscreen->off_target_check end Interpret Results off_target_check->end

Caption: A logical workflow for troubleshooting common issues in kinase assays with benzimidazole compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Benzimidazole Benzimidazole Inhibitor Benzimidazole->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by benzimidazole compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf_v Raf PKC->Raf_v MEK_v MEK Raf_v->MEK_v ERK_v ERK MEK_v->ERK_v Angiogenesis Angiogenesis, Permeability ERK_v->Angiogenesis Akt_v Akt PI3K_v->Akt_v eNOS eNOS Akt_v->eNOS eNOS->Angiogenesis Benzimidazole_v Benzimidazole Inhibitor Benzimidazole_v->VEGFR2

Caption: Key downstream signaling pathways of VEGFR-2 targeted by benzimidazole inhibitors.

References

Technical Support Center: Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic approach involves a multi-step process starting from a substituted aniline. A plausible route includes the nitration of a protected p-toluidine, followed by N-methylation, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.

Q2: What are the key intermediates in the synthesis of this compound?

Key intermediates typically include:

  • N-acetyl-4-methylaniline

  • N-acetyl-4-methyl-2-nitroaniline

  • N-methyl-4-methyl-2-nitroaniline

  • N1-methyl-4-methylbenzene-1,2-diamine

Q3: Are there alternative methods for the final cyclization step?

Yes, besides using formic acid, the cyclization of the o-phenylenediamine intermediate can often be achieved with other reagents. For instance, condensation with aldehydes in the presence of an oxidizing agent is a known method for synthesizing 2-substituted benzimidazoles.[1][2][3] More advanced methods, such as electrochemical synthesis, have also been reported for similar compounds.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Synthesis of N-acetyl-4-methyl-2-nitroaniline

Problem 1: Low yield during the nitration of N-acetyl-4-methylaniline.

  • Possible Cause: Inadequate temperature control during the addition of the nitrating mixture can lead to the formation of multiple nitrated byproducts and oxidation of the starting material. The reaction is highly exothermic.

  • Solution: Ensure the reaction temperature is maintained between 0-10°C throughout the addition of the nitric acid/sulfuric acid mixture.[5] Slow, dropwise addition is crucial.

Problem 2: Difficulty in isolating the desired 2-nitro isomer.

  • Possible Cause: The nitration of N-acetyl-4-methylaniline can produce a mixture of ortho and para isomers relative to the acetylamino group.

  • Solution: The acetylamino group is an ortho-, para-director. Since the para position is blocked by the methyl group, the primary product should be the 2-nitro isomer. If separation is challenging, consider purification by column chromatography or recrystallization.

Step 2: N-methylation of N-acetyl-4-methyl-2-nitroaniline

Problem 3: Incomplete methylation of the acetylamino group.

  • Possible Cause: The chosen methylating agent (e.g., methyl iodide) may not be reactive enough, or the base used may not be strong enough to deprotonate the amide.

  • Solution: Consider using a stronger methylating agent or a stronger base. Alternatively, hydrolysis of the acetyl group followed by reductive amination with formaldehyde and a reducing agent can be an effective strategy.

Step 3: Reduction of N-methyl-4-methyl-2-nitroaniline

Problem 4: Incomplete reduction of the nitro group.

  • Possible Cause: The catalyst (e.g., Pd/C) may be inactive, or the reaction conditions (e.g., hydrogen pressure, reaction time) may be insufficient.[2]

  • Solution: Ensure the catalyst is fresh and active. Increase the hydrogen pressure or prolong the reaction time. Alternative reducing agents like iron powder in the presence of an acid (e.g., formic acid or ammonium chloride) can also be effective.[6][7]

Problem 5: The resulting diamine is unstable and decomposes quickly.

  • Possible Cause: o-Phenylenediamines are known to be sensitive to air and light, leading to oxidation and discoloration.

  • Solution: Use the crude diamine immediately in the next step without extensive purification.[2] If purification is necessary, perform it quickly and under an inert atmosphere.

Step 4: Cyclization to this compound

Problem 6: Low yield during the cyclization with formic acid.

  • Possible Cause: Incomplete reaction or formation of side products. The reaction conditions may not be optimal.

  • Solution: Ensure an excess of formic acid is used and that the reaction is heated sufficiently to drive the condensation.[8] Monitoring the reaction by TLC is recommended to determine the optimal reaction time.

Experimental Protocols

Synthesis of N-acetyl-4-methyl-2-nitroaniline
  • To a solution of N-acetyl-4-methylaniline (0.094 mol) in glacial acetic acid (12.5 mL), slowly add concentrated sulfuric acid (25 mL) while stirring and cooling in an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (3.5 mL) and cool it.

  • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10°C.[5]

  • After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water until the washings are neutral and then recrystallize from an appropriate solvent.

Reduction of a Nitroaniline Intermediate and Cyclization

A one-pot procedure for the reduction of a 2-nitroaniline and subsequent cyclization can be adapted for this synthesis:

  • In a reaction vessel, combine the N-methyl-4-methyl-2-nitroaniline intermediate, formic acid, iron powder, and ammonium chloride.

  • Heat the mixture, and monitor the reaction progress by TLC. This method facilitates both the reduction of the nitro group and the cyclization to the benzimidazole in a single step.[6][7]

Data Summary

ParameterRoute 1: Multi-step with IsolationRoute 2: One-Pot Reduction & Cyclization
Starting Material N-acetyl-4-methylanilineN-methyl-4-methyl-2-nitroaniline
Key Reagents HNO3/H2SO4, Methylating agent, Pd/C, Formic acidFormic acid, Fe powder, NH4Cl
Number of Steps 41 (from nitro-intermediate)
Potential Yield Moderate to GoodGood to Excellent
Complexity HigherLower

Visualizations

Synthesis_Pathway A 4-Methylaniline B N-acetyl-4-methylaniline A->B Acetic Anhydride C N-acetyl-4-methyl-2-nitroaniline B->C HNO3, H2SO4 D N-methyl-4-methyl-2-nitroaniline C->D Methylating Agent E N1-methyl-4-methylbenzene-1,2-diamine D->E Reduction (e.g., Pd/C, H2) F This compound E->F Formic Acid

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Nitration Step Q1 Was the temperature kept below 10°C? Start->Q1 A1_Yes Check purity of starting material. Q1->A1_Yes Yes A1_No Optimize cooling and slow down addition of nitrating agent. Q1->A1_No No Q2 Are there multiple spots on TLC? A1_Yes->Q2 A2_Yes Purify via column chromatography or recrystallization. Q2->A2_Yes Yes A2_No Consider incomplete reaction, extend reaction time. Q2->A2_No No

Caption: Troubleshooting workflow for the nitration step.

References

Technical Support Center: Optimizing Benzimidazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for synthesizing benzimidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My benzimidazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in benzimidazole synthesis are a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. Key factors to consider include the choice of solvent, catalyst, and reaction temperature.

Troubleshooting Steps:

  • Solvent Selection: The polarity of the solvent can significantly impact reaction efficiency. Polar organic solvents like methanol and ethanol have been shown to be highly effective.[1] For instance, in the synthesis of 2-phenyl benzimidazole from benzaldehyde and o-phenylenediamine, using methanol as a solvent with a cobalt (II) acetylacetone catalyst resulted in a 97% yield.[1] It is advisable to screen a range of solvents to find the optimal one for your specific substrates.

  • Catalyst Optimization: The choice of catalyst is crucial. While some reactions can proceed without a catalyst, the presence of one often accelerates the reaction and improves yield.[2][3] A variety of catalysts can be employed, including Lewis acids like Er(OTf)₃ and metal complexes such as FeCl₃.[2][4] The catalyst loading should also be optimized; for example, increasing the loading of a MgO@DFNS catalyst from 5 wt% to 10 wt% increased the yield of a benzimidazole derivative from 85% to 95%.[3]

  • Temperature and Reaction Time: Higher temperatures can sometimes improve yields, but they can also lead to the formation of byproducts.[5] It's important to find the right balance. For instance, in one study, increasing the reaction temperature to 60°C favored the formation of the desired 1,2-disubstituted benzimidazole, but also produced a 2-substituted byproduct.[5] Monitoring the reaction over time using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the yield of the desired product.[6]

  • Reagent Stoichiometry: The molar ratio of the reactants, particularly the o-phenylenediamine and the aldehyde, can influence the product distribution and yield.[2] Experimenting with different ratios may be necessary to optimize the formation of the target benzimidazole derivative.

Question 2: I am observing significant side product formation in my reaction. How can I minimize this?

Answer:

The formation of side products, such as mono-substituted versus di-substituted benzimidazoles, is a common challenge.[2] Selectivity can often be controlled by carefully choosing the catalyst and reaction conditions.

Strategies to Minimize Side Products:

  • Catalyst Selection: The catalyst can play a significant role in directing the reaction towards a specific product. For example, using Er(OTf)₃ as a catalyst can selectively produce double-condensation products (1,2-disubstituted benzimidazoles), especially with electron-rich aldehydes.[2] In contrast, the absence of a catalyst might favor the formation of mono-condensation products.[2]

  • Solvent and Temperature Control: As with yield, the solvent and temperature can affect selectivity. For the synthesis of a 1,2-disubstituted benzimidazole, changing the solvent to ethanol and increasing the temperature to 120°C selectively afforded the desired product with a 91% yield.[2]

  • Substrate Electronic Effects: The electronic properties of the aldehyde substituent can influence the reaction pathway. Electron-rich aldehydes tend to favor the formation of 1,2-disubstituted benzimidazoles.[2]

Question 3: What are the best practices for purifying benzimidazole derivatives?

Answer:

Proper purification is essential to obtain a high-purity final product. Common methods include recrystallization, column chromatography, and sublimation.

Purification Techniques:

  • Initial Workup: After the reaction is complete, a typical workup involves removing the solvent under reduced pressure and extracting the product with an appropriate organic solvent like ethyl acetate. The organic layer is then washed with water and dried.[6]

  • Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and side products. A common stationary phase is silica gel, with an eluent system such as a mixture of petroleum ether and ethyl acetate.[6]

  • Recrystallization: This technique can be used to obtain highly pure crystalline products.

  • Sublimation: For certain benzimidazole derivatives, sublimation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of benzimidazole synthesis.

Table 1: Effect of Different Solvents on the Synthesis of 2-Phenyl Benzimidazole [1]

EntrySolventYield (%)
1Methanol97
2Ethanol92
3Acetonitrile85
4Dichloromethane78
5Tetrahydrofuran72
6Ethyl Acetate65
7Toluene58

Reaction Conditions: o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), cobalt (II) acetylacetone (0.05 mmol), stirring at room temperature for 4 hours.

Table 2: Comparison of Catalysts for the Synthesis of a Benzimidazole Derivative [4]

EntryCatalystYield (%)
1None5
2FeCl₃65
3ZnCl₂40
4NiCl₂35
5CuCl₂55
6CdCl₂30
7MnCl₂25

Reaction Conditions: 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione (1), ammonium acetate (2), and 4-methoxybenzaldehyde (3a) in ethanol at 80°C.

Experimental Protocols

General One-Pot Synthesis of 2-Substituted Benzimidazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • o-phenylenediamine (1 mmol)

  • Substituted aldehyde (1 mmol)

  • Catalyst (e.g., NH₄Cl, 4 mmol)[6]

  • Solvent (e.g., Chloroform, 5 ml)[6]

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) and the chosen catalyst (e.g., NH₄Cl, 4 mmol) in the selected solvent (e.g., Chloroform, 5 ml), add the substituted aldehyde (1 mmol).[6]

  • Stir the reaction mixture at room temperature for the optimized duration (e.g., 4 hours).[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate (20 ml).

  • Wash the organic layer with water (10 ml).

  • Separate the layers and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using an appropriate eluent system (e.g., petroleum ether:EtOAc, 9:1) to yield the pure 2-substituted benzimidazole.[6]

Visualizations

The following diagrams illustrate key workflows for optimizing benzimidazole synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed CheckSolvent Evaluate Solvent System Start->CheckSolvent ScreenSolvents Screen Polar Solvents (e.g., MeOH, EtOH) CheckSolvent->ScreenSolvents Sub-optimal solvent? CheckCatalyst Optimize Catalyst CheckSolvent->CheckCatalyst Solvent is optimal ScreenSolvents->CheckCatalyst ScreenCatalysts Screen Catalysts (e.g., Lewis Acids, Metal Complexes) CheckCatalyst->ScreenCatalysts Ineffective catalyst? CheckTempTime Adjust Temperature & Time CheckCatalyst->CheckTempTime Catalyst is optimal OptimizeLoading Optimize Catalyst Loading ScreenCatalysts->OptimizeLoading OptimizeLoading->CheckTempTime TempProfile Create Temperature Profile CheckTempTime->TempProfile Temp./Time not optimal? CheckStoichiometry Verify Reagent Stoichiometry CheckTempTime->CheckStoichiometry Temp./Time is optimal TimeCourse Monitor Reaction Over Time (TLC) TempProfile->TimeCourse TimeCourse->CheckStoichiometry AdjustRatio Adjust Amine:Aldehyde Ratio CheckStoichiometry->AdjustRatio Incorrect ratio? End Improved Yield CheckStoichiometry->End Ratio is optimal AdjustRatio->End

Caption: Troubleshooting workflow for low reaction yields.

Experimental_Workflow Start Start Synthesis Mixing Combine o-phenylenediamine, aldehyde, catalyst, and solvent Start->Mixing Reaction Stir at Specified Temperature Mixing->Reaction Monitoring Monitor via TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup: Solvent Removal, Extraction, Washing Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for benzimidazole synthesis.

References

Technical Support Center: Regioselective N-Methylation of Benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the regioselective N-methylation of benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the N-methylation of unsymmetrical benzimidazoles?

A1: The regiochemical outcome of N-methylation is a delicate balance of several factors. The key influences are:

  • Steric Effects: Bulky substituents on the benzimidazole ring will generally direct methylation to the less sterically hindered nitrogen atom. Similarly, using a larger alkylating agent can increase selectivity for the less hindered position.[1]

  • Electronic Effects: Electron-withdrawing groups on the benzimidazole ring decrease the nucleophilicity of the adjacent nitrogen atom. This makes the more distant nitrogen the preferred site for alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. For instance, strong bases like sodium hydride (NaH) in aprotic solvents such as THF can provide excellent regioselectivity.[2]

  • Tautomerism: Unsymmetrical benzimidazoles exist as a mixture of two tautomers in solution. The position of this equilibrium, which is influenced by substituents and the solvent, can significantly affect which nitrogen atom is ultimately methylated.[1]

Q2: How can I favor the formation of the thermodynamically less stable, more sterically hindered regioisomer?

A2: Synthesizing the more sterically hindered isomer is a common challenge. Specialized methods have been developed to achieve this. One approach involves using organomagnesium reagents as bases to direct alkylation selectively to the more sterically hindered nitrogen.[3] Additionally, specific catalytic systems, including biocatalytic methods with engineered enzymes, have been shown to provide the sterically more crowded isomer with high selectivity.[4][5][6]

Q3: Are there biocatalytic methods for regioselective N-methylation?

A3: Yes, biocatalysis offers a powerful and highly selective alternative. Engineered and natural methyltransferases can perform N-methylation with exceptional regioselectivity (often >99:1) and high yields under very mild reaction conditions.[6][7] These enzymatic methods often utilize a cyclic cascade with simple alkyl halides (e.g., methyl iodide) as the methyl source, making them an attractive green chemistry approach.[7][8]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of N1 and N3 regioisomers with poor selectivity.

Potential Cause Troubleshooting Step
Sub-optimal Base/Solvent System The base and solvent combination is critical for controlling selectivity. For N-1 selectivity with many substrates, switch to a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like THF or DMF.[2]
Steric/Electronic Influence is Ambiguous If the substituents on your benzimidazole do not provide a strong steric or electronic bias, the intrinsic reactivity of the two nitrogen atoms is too similar. Consider a biocatalytic approach, as enzymes can recognize subtle differences in the substrate to impart high selectivity.[6]
Thermodynamic Equilibration Under certain conditions, the product mixture may reflect a thermodynamic equilibrium. Try running the reaction at a lower temperature to favor the kinetically controlled product.

Problem 2: The N-methylation reaction is slow or does not go to completion.

Potential Cause Troubleshooting Step
Insufficient Base Ensure at least one full equivalent of base is used to completely deprotonate the benzimidazole N-H. For less reactive substrates, a slight excess (1.1-1.2 equivalents) may be beneficial.
Poor Solubility The benzimidazole starting material or the generated benzimidazolide anion may have poor solubility in the chosen solvent. Consider using a surfactant like SDS in an aqueous basic medium to enhance solubility and reaction rate.[9] Alternatively, switch to a more polar aprotic solvent like DMF or NMP.
Inactive Methylating Agent Confirm the purity and reactivity of your methylating agent (e.g., methyl iodide, dimethyl sulfate). If using a less reactive agent, gentle heating may be required (e.g., 50-60 °C).[9]
Catalyst Deactivation (for catalytic processes) If using a transition-metal or enzymatic catalyst, ensure reaction conditions are free from poisons. For enzymatic reactions, check that the pH, temperature, and co-solvents are within the enzyme's optimal range.[7]

Quantitative Data on Regioselective Methods

The following table summarizes various conditions and their outcomes for the N-methylation of substituted benzimidazoles, providing a comparative overview of different methodologies.

SubstrateMethylating AgentBase / CatalystSolventTemp.Yield (%)Regioisomeric Ratio (N1:N2)Reference
3-Carboxymethyl IndazoleMethyl BromideNaHTHF50 °C>99%>99:1[2]
5-BromobenzimidazoleMethyl IodideHNMT / acl-MT enzymesaq. Buffer / DMSORT99%>99:1[6]
5-NitrobenzimidazoleMethyl IodideHNMT / acl-MT enzymesaq. Buffer / DMSORT95%>99:1[6]
5-AminobenzimidazoleMethyl Iodidehsa-H-NMT / acl-MT enzymesaq. BufferRT91% (Gram-scale)>99:1[8]
BenzimidazoleMethanolIr@YSMCNs / KOtBuToluene150 °C98%N/A (Symmetric)[10]

Experimental Protocols

Protocol 1: NaH-Mediated N-1 Regioselective Alkylation

This protocol is adapted from a method demonstrating high N-1 regioselectivity for indazole derivatives, which is directly applicable to benzimidazoles.[2]

Materials:

  • Substituted benzimidazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Methylating agent (e.g., Methyl iodide or Methyl bromide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazole.

  • Add anhydrous THF to dissolve or suspend the starting material.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred mixture. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back down to 0 °C.

  • Add the methylating agent dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours). For less reactive substrates, the reaction may be gently heated (e.g., to 50 °C).[2]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Logic

dot digraph "Experimental_Workflow" { graph [ layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, size="10,5!", ratio=fill, nodesep=0.6, ranksep=0.8 ];

node [ shape=rectangle, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.15,0.10" ];

edge [ fontname="Arial", fontsize=10, arrowhead=vee, arrowsize=0.8, color="#202124" ];

// Nodes sub [label="1. Substrate Preparation\n(Benzimidazole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reac [label="2. Reaction Setup\n(Solvent, Base, Inert Atm.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; depro [label="3. Deprotonation\n(Addition of Base)", fillcolor="#FBBC05", fontcolor="#202124"]; methyl [label="4. Methylation\n(Addition of CH3-X)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="5. Workup & Extraction\n(Quench, Separate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="6. Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; char [label="7. Characterization\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> reac; reac -> depro; depro -> methyl; methyl -> workup; workup -> purify; purify -> char; } dot Caption: General experimental workflow for N-methylation.

dot digraph "Decision_Pathway" { graph [ layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, size="10,7!", ratio=auto ];

node [ shape=diamond, style="filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF" ];

rect_node [ shape=rectangle, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.15,0.10" ];

// Decision Nodes start [label="Desired Regioisomer?", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; sterics [label="Steric Hindrance\nat N1 vs N3?"]; electronics [label="Substituent is\nEWG or EDG?"];

// Outcome Nodes n1_less_hindered [label="Target: N1 (Less Hindered)", rect_node, fillcolor="#FFFFFF", fontcolor="#202124"]; n3_more_hindered [label="Target: N3 (More Hindered)", rect_node, fillcolor="#FFFFFF", fontcolor="#202124"];

// Condition Nodes cond1 [label="Use Standard Conditions:\nK2CO3 in Acetone/DMF\nor NaH in THF", rect_node, fillcolor="#34A853", fontcolor="#FFFFFF"]; cond2 [label="Use Biocatalysis (Enzymes)\nor Specialized Organometallic\nReagents", rect_node, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cond3 [label="Alkylation Favored at N\naway from EWG.\n(e.g., NO2, CF3)", rect_node, fillcolor="#FBBC05", fontcolor="#202124"]; cond4 [label="Selectivity is less\npredictable. Sterics or\nbiocatalysis is a better guide.", rect_node, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> n1_less_hindered [label=" N-1 (Often less hindered/\nthermodynamically favored)"]; start -> n3_more_hindered [label=" N-3 (Often more hindered/\nless stable)"];

n1_less_hindered -> sterics; n3_more_hindered -> cond2 [label="High selectivity required"];

sterics -> cond1 [label="Significant\nHindrance"]; sterics -> electronics [label="Minimal\nHindrance"];

electronics -> cond3 [label="Strong EWG"]; electronics -> cond4 [label="EDG or Weak EWG"]; } dot Caption: Decision pathway for selecting reaction conditions.

References

Validation & Comparative

Comparative Analysis of Dimethylbenzimidazole Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of dimethylbenzimidazole-based kinase inhibitors, supported by experimental data. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to target a wide range of protein kinases involved in critical cellular processes. This guide focuses on inhibitors targeting key kinases in oncology and inflammatory diseases: Doublecortin-like kinase 1 (DCLK1), 3-phosphoinositide-dependent protein kinase 1 (PDK1), Extracellular signal-regulated kinase 5 (ERK5), Checkpoint kinase 2 (CHK2), mammalian Target of Rapamycin (mTOR), and Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).

Performance Data of Dimethylbenzimidazole Kinase Inhibitors

The inhibitory activity of various dimethylbenzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for representative inhibitors against their respective target kinases.

DCLK1 Inhibitors

Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein kinase implicated in cancer stem cell biology and tumor progression[1]. Several benzimidazole-based compounds have been developed as DCLK1 inhibitors.

Compound IDDCLK1 IC50 (nM)Assay TypeReference
XMD-17-5114.64Cell-free kinase assay[2]
DCLK1-IN-19.5 (binding), 57.2 (kinase)KINOMEscan, 33P-ATP kinase assay[3]
D140-74Not Specified[1]
D240-74Not Specified[1]
XMD8-92161Not Specified[1]
PDK1 Inhibitors

3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator of several AGC kinases and a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer[4].

Compound IDPDK1 IC50 (nM)Assay TypeReference
BX-5176Not Specified
GSK233447010Not Specified
BX-91226Not Specified
AR-12 (OSU-03012)5000Not Specified

Note: Specific benzimidazole structures for all listed PDK1 inhibitors were not available in the provided search results.

ERK5 Inhibitors

Extracellular signal-regulated kinase 5 (ERK5) is a member of the MAPK family involved in cell proliferation, survival, and angiogenesis. Its inhibition is a potential therapeutic strategy in cancer[5].

Compound IDERK5 IC50 (nM)Assay TypeReference
XMD8-9280 (Kd)Not Specified[6]
XMD17-109 (ERK5-IN-1)162Not Specified[6]
BIX0218959Cell-free kinase assay[6]
XMD8-85162Not Specified[6]
CHK2 Inhibitors

Checkpoint kinase 2 (CHK2) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, making it an attractive target for cancer therapy.

Compound IDCHK2 IC50 (nM)Ki (nM)Assay TypeReference
Chk2 Inhibitor II (BML-277)1537ATP-competitive[7][8]
mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Benzimidazole-based compounds have been explored as mTOR inhibitors[].

Compound IDmTOR IC50 (nM)Assay TypeReference
NVP-BEZ23520.7Not Specified[10]
PKI-5871.6Not Specified[10]
OSI-0274 (kinase), 22 (mTORC1), 65 (mTORC2)ATP-competitive[11]
AZD80550.13Not Specified[12]

Note: While these are potent mTOR inhibitors, their core structures are not all strictly dimethylbenzimidazole but represent related benzimidazole-containing scaffolds.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of dimethylbenzimidazole kinase inhibitors.

Biochemical Kinase Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on the activity of a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation. Various detection methods can be employed, including radioactive (32P or 33P-ATP), fluorescence-based (e.g., TR-FRET), or luminescence-based (e.g., ADP-Glo) readouts[13][14][15][16].

General Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., Tris-HCl, HEPES) with appropriate concentrations of MgCl2, DTT, and BSA.

    • Dilute the purified kinase enzyme and the specific substrate (peptide or protein) in the kinase buffer.

    • Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions to the desired concentrations.

    • Prepare ATP solution in the kinase buffer.

  • Assay Procedure:

    • In a microplate, add the kinase, substrate, and inhibitor solutions.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol for the chosen assay format (e.g., antibody-fluorophore conjugate for TR-FRET, luciferase/luciferin for luminescence).

    • Incubate for the recommended time to allow for signal development.

    • Read the plate using a suitable microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[17][18].

General Protocol:

  • Cell Seeding:

    • Culture adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.

    • Include a DMSO vehicle control.

    • Incubate the plate for a specific period (e.g., 48 or 72 hours) in a CO2 incubator.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by dimethylbenzimidazole inhibitors and a general experimental workflow for their evaluation.

DCLK1_Signaling_Pathway Ligand Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase Ligand->Receptor DCLK1 DCLK1 Receptor->DCLK1 Activates Microtubules Microtubule Dynamics DCLK1->Microtubules Wnt Wnt/β-catenin Pathway DCLK1->Wnt Notch Notch Pathway DCLK1->Notch Proliferation Cell Proliferation & Survival DCLK1->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) Wnt->EMT Stemness Cancer Stem Cell Properties Notch->Stemness Inhibitor Dimethylbenzimidazole DCLK1 Inhibitor Inhibitor->DCLK1

Caption: DCLK1 signaling pathway and point of inhibition.

PDK1_Signaling_Pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream CellSurvival Cell Survival & Growth Downstream->CellSurvival Inhibitor Dimethylbenzimidazole PDK1 Inhibitor Inhibitor->PDK1

Caption: PDK1 signaling pathway and point of inhibition.

ERK5_Signaling_Pathway Stimuli Mitogens / Stress MEKK23 MEKK2/3 Stimuli->MEKK23 MEK5 MEK5 MEKK23->MEK5 phosphorylates ERK5 ERK5 MEK5->ERK5 phosphorylates TranscriptionFactors Transcription Factors (e.g., MEF2, c-Myc) ERK5->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation Inhibitor Dimethylbenzimidazole ERK5 Inhibitor Inhibitor->ERK5

Caption: ERK5 signaling pathway and point of inhibition.

CHK2_Signaling_Pathway DNADamage DNA Double-Strand Breaks ATM ATM DNADamage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 CHK2->p53 Cdc25 Cdc25 CHK2->Cdc25 CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Inhibitor Dimethylbenzimidazole CHK2 Inhibitor Inhibitor->CHK2

Caption: CHK2 signaling pathway and point of inhibition.

mTOR_Signaling_Pathway GrowthFactors Growth Factors PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 PI3K_AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth Inhibitor Dimethylbenzimidazole mTOR Inhibitor Inhibitor->mTORC1

Caption: mTOR signaling pathway and point of inhibition.

NOD2_Signaling_Pathway MDP Muramyl Dipeptide (MDP) (from bacteria) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse MAPK->InflammatoryResponse Inhibitor Dimethylbenzimidazole NOD2 Inhibitor Inhibitor->NOD2

Caption: NOD2 signaling pathway and point of inhibition.

Experimental_Workflow Start Start: Compound Library (Dimethylbenzimidazoles) BiochemicalAssay Biochemical Kinase Assay (Determine IC50) Start->BiochemicalAssay HitIdentification Hit Identification (Potent Inhibitors) BiochemicalAssay->HitIdentification HitIdentification->Start No CellViabilityAssay Cell-Based Assay (e.g., MTT for IC50) HitIdentification->CellViabilityAssay Yes LeadSelection Lead Candidate Selection CellViabilityAssay->LeadSelection LeadSelection->BiochemicalAssay No InVivo In Vivo Studies (Animal Models) LeadSelection->InVivo Yes End Preclinical Candidate InVivo->End

Caption: General experimental workflow for inhibitor evaluation.

References

Structure-Activity Relationship of 1,6-Dimethyl-1H-benzo[d]imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1,6-Dimethyl-1H-benzo[d]imidazole, offering insights into how substitutions on the benzimidazole core influence its biological efficacy. We present a compilation of experimental data for this compound analogs and related compounds, alongside detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activity

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. To understand the contribution of the 1,6-dimethyl substitution pattern, we compare it with its isomeric counterpart, 5,6-dimethyl-1H-benzo[d]imidazole, and other relevant analogs.

In the realm of antimicrobial activity, a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives highlighted the activity of a 5,6-dimethyl substituted analog. Specifically, 2-(1H-Indol-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole demonstrated notable activity against various bacterial and fungal strains.[1] While direct data for the 1,6-dimethyl isomer was not available in the same study, research on N,2,6-trisubstituted 1H-benzimidazole derivatives provides valuable insights. For instance, compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl-1H-benzimidazole), a close analog of our target molecule, exhibited potent antibacterial activity against both methicillin-susceptible (Staphylococcus aureus, MSSA) and methicillin-resistant (Staphylococcus aureus, MRSA) strains with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL.[2] This suggests that the 6-methyl group can be a favorable substitution for antimicrobial efficacy.

In the context of anticancer activity, the same study on N,2,6-trisubstituted derivatives revealed that compound 4c also displayed significant cytotoxicity against a panel of human cancer cell lines, with IC50 values ranging from 2.39 to 5.66 μM.[2] This underscores the potential of the 6-methyl substitution in conferring anticancer properties. General SAR studies on benzimidazoles indicate that substitutions at the N1, C2, C5, and C6 positions are crucial for their anti-inflammatory activity.[3][4]

The comparison with the 5,6-dimethyl substitution pattern is particularly insightful. In antiproliferative studies, the 5,6-dimethyl benzimidazole moiety, when incorporated into certain molecular scaffolds, demonstrated potent activity, often superior to the unsubstituted benzimidazole or the 2-methyl benzimidazole analogs.[5] This highlights the importance of the position of the methyl groups on the benzene ring of the benzimidazole core in modulating biological activity.

Table 1: Comparative Antimicrobial Activity of Benzimidazole Derivatives (MIC in μg/mL)

CompoundS. aureus (MSSA)S. aureus (MRSA)E. coliC. albicansReference
Compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl-1H-benzimidazole)4416>128[2]
2-(1H-Indol-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole 3.9-7.83.9-7.8>1253.9[1]
Ciprofloxacin (Standard) 8168NA[2]
Fluconazole (Standard) NANANA4[2]

Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives (IC50 in μM)

CompoundHepG2 (Liver)MDA-MB-231 (Breast)MCF7 (Breast)HCT-116 (Colon)Reference
Compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl-1H-benzimidazole)3.222.395.66-[2]
Benzimidazole Derivative 18 -0.941.3-[6]
5-Fluorouracil (Standard) -0.792.80-[6]
Doxorubicin (Standard) 4.17-5.574.88[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[4]

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well.[7] The plates are then incubated for an additional 1.5 to 4 hours at 37°C.[4]

  • Formazan Solubilization: The MTT solution is removed, and an organic solvent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[3][7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 492 nm or between 500-600 nm.[4][7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from an overnight culture to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.[8]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Pathways and Workflows

To further elucidate the structure-activity relationships and experimental processes, the following diagrams are provided.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination

Caption: Workflow for determining anticancer activity using the MTT assay.

experimental_workflow_mic cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis inoculum_prep Inoculum Preparation inoculation Inoculation inoculum_prep->inoculation compound_dilution Compound Serial Dilution (96-well plate) compound_dilution->inoculation incubation Incubation (18-24h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Caption: Workflow for determining antimicrobial activity using the broth microdilution assay.

signaling_pathway cluster_cell Bacterial Cell benzimidazole Benzimidazole Derivative (e.g., 1,6-dimethyl analog) dna_gyrase DNA Gyrase benzimidazole->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Postulated mechanism of action for some antimicrobial benzimidazoles.

References

Validating the Mechanism of Action of 1,6-Dimethyl-1H-benzo[d]imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential mechanism of action of 1,6-Dimethyl-1H-benzo[d]imidazole. Given the limited direct experimental data on this specific compound, we present a validation strategy based on the well-established activities of structurally related benzimidazole derivatives. This document outlines hypothetical mechanisms and the requisite experimental protocols to elucidate its biological function, comparing it with known inhibitors.

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1] While this compound has been identified as an endogenous metabolite and a synthetic precursor, its specific mechanism of action remains to be fully characterized.[2] This guide proposes two potential and common mechanisms for benzimidazole derivatives: Topoisomerase I inhibition and Epidermal Growth Factor Receptor (EGFR) kinase inhibition.

Comparative Data on Benzimidazole Derivatives

To provide a context for validation, the following table summarizes the activity of well-characterized benzimidazole derivatives that act through the proposed mechanisms.

Compound/AlternativeTarget(s)IC50/GI50Cell Line(s)Reference
Hypothetical: this compound Topoisomerase I, EGFRTBDTBD-
BBZ 12b Topoisomerase I16 µM (enzyme inhibition)Various cancer cell lines[3][4]
Gefitinib (Iressa) EGFR Kinase0.011 µMVarious cancer cell lines[5]
Compound 6i EGFR, HER2, CDK2, mTOR7.82 - 10.21 µM (cytotoxicity)HepG2, HCT-116, MCF-7[6][7]
Compound 3h Potent anticancer activitySurpassed cisplatinA549, MCF7, MDA-MB-231, HCT116[8]

TBD: To be determined through experimentation.

Proposed Experimental Validation Workflow

The following workflow is proposed to systematically investigate the mechanism of action of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Hypothesis Testing cluster_2 Experimental Validation A This compound Synthesis & Purification B In vitro Cytotoxicity Assay (e.g., MTT) against a panel of cancer cell lines A->B C Hypothesis 1: Topoisomerase I Inhibition B->C D Hypothesis 2: EGFR Kinase Inhibition B->D E DNA Relaxation Assay C->E F In vitro Kinase Assay D->F G Cell Cycle Analysis (Flow Cytometry) E->G I Western Blot for Pathway Proteins (e.g., p-EGFR, Akt, ERK) F->I H Apoptosis Assay (e.g., Annexin V) G->H I->H

Caption: Proposed workflow for validating the mechanism of action.

Detailed Experimental Protocols

In vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI50).

Method:

  • Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and a known inhibitor (e.g., doxorubicin) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 values from the dose-response curves.

Topoisomerase I DNA Relaxation Assay

Objective: To determine if this compound inhibits the catalytic activity of human Topoisomerase I.

Method:

  • Incubate supercoiled plasmid DNA with human Topoisomerase I in the presence of varying concentrations of this compound or a known inhibitor (e.g., Camptothecin).

  • The reaction mixture should be incubated at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

In vitro EGFR Kinase Assay

Objective: To directly measure the inhibitory effect of this compound on the kinase activity of EGFR.

Method:

  • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Incubate recombinant human EGFR enzyme with a specific substrate and ATP in the presence of varying concentrations of this compound or a known EGFR inhibitor (e.g., Gefitinib).

  • After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Measure the luminescence, which is correlated with kinase activity.

  • Calculate the IC50 value from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways that would be affected if this compound acts through the hypothesized mechanisms.

Topoisomerase I Inhibition Pathway

G A This compound B Topoisomerase I A->B Inhibits C DNA Replication & Transcription B->C Relieves torsional stress D DNA Strand Breaks C->D Leads to E Cell Cycle Arrest (G2/M) D->E F Apoptosis E->F

Caption: Inhibition of Topoisomerase I leads to DNA damage and apoptosis.

EGFR Signaling Pathway

G A EGF B EGFR A->B Binds D PI3K/Akt Pathway B->D E RAS/MAPK Pathway B->E C This compound C->B Inhibits G Inhibition of Proliferation & Survival C->G F Cell Proliferation & Survival D->F E->F

Caption: Inhibition of EGFR blocks downstream pro-survival signaling.

By following this structured approach, researchers can systematically investigate and validate the mechanism of action of this compound, contributing to the broader understanding of benzimidazole pharmacology and the development of novel therapeutic agents.

References

In Vitro Efficacy of Dimethyl-Benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro efficacy of dimethyl-benzimidazole derivatives against various cancer cell lines, benchmarked against established chemotherapeutic agents. Due to the limited availability of public data on 1,6-Dimethyl-1H-benzo[d]imidazole, this guide utilizes data for the closely related isomer, 5,6-Dimethyl-1H-benzo[d]imidazole, as a representative compound for this class. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of these compounds.

Comparative Efficacy of Benzimidazole Derivatives and Standard Anticancer Agents

The in vitro cytotoxic activity of various benzimidazole derivatives and standard chemotherapeutic drugs is summarized in the tables below. Efficacy is presented as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represents the concentration of a drug that is required for 50% inhibition of cell viability or growth in vitro. Lower values indicate higher potency.

Table 1: In Vitro Efficacy of 2-substituted-5,6-dimethyl-1H-benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound with phenacyl substitutionSMMC-7721 (Hepatocellular carcinoma)< 10[1]
Compound with 4-bromophenacyl substitutionSMMC-7721 (Hepatocellular carcinoma)< 10[1]
Compound with 4-trifluoromethylphenacyl substitutionSMMC-7721 (Hepatocellular carcinoma)< 10[1]
Compound with 4-methoxyphenacyl substitutionSMMC-7721 (Hepatocellular carcinoma)< 10[1]
Compound with 4-phenylphenacyl substitutionSMMC-7721 (Hepatocellular carcinoma)< 10[1]
Compound with naphthylacyl substitutionSMMC-7721 (Hepatocellular carcinoma)< 10[1]

Table 2: In Vitro Efficacy of Other Benzimidazole Derivatives

CompoundCancer Cell LineGI50/IC50 (µM)
A series of novel 1H-benzo[d]imidazoles (BBZs)60 human cancer cell lines0.16 - 3.6 (GI50)[2][3]
Compound 7b (dehydroabietic acid derivative)SMMC-7721 (Hepatocellular carcinoma)0.36 ± 0.13[4]
Compound 7e (dehydroabietic acid derivative)HepG2 (Hepatocellular carcinoma)0.12 ± 0.03[4]
N,2,6-trisubstituted 1H-benzimidazole derivativeA549 (Lung adenocarcinoma)4.47[5]
N,2,6-trisubstituted 1H-benzimidazole derivativeMDA-MB-231 (Breast adenocarcinoma)4.68[5]
N,2,6-trisubstituted 1H-benzimidazole derivativePC3 (Prostate cancer)5.50[5]

Table 3: In Vitro Efficacy of Standard Chemotherapeutic Drugs

DrugCancer Cell LineIC50 (µM)
DoxorubicinHCT116 (Colon carcinoma)24.30 (as µg/ml)[6]
DoxorubicinPC3 (Prostate cancer)2.640 (as µg/ml)[6]
DoxorubicinHepG2 (Hepatocellular carcinoma)14.72 (as µg/ml)[6]
Doxorubicin-loaded DNA-AuNPSK-OV-3 (Ovarian cancer)0.0048[7]
Doxorubicin-loaded DNA-AuNPHEY A8 (Ovarian cancer)0.0074[7]
Doxorubicin-loaded DNA-AuNPA2780 (Ovarian cancer)0.0076[7]
CisplatinHeLa (Cervical cancer)< 10[8]
CisplatinA549 (Lung cancer)< 10[8]
CisplatinU2OS (Osteosarcoma)< 10[8]
CisplatinMCF-7 (Breast cancer)15[8]
Cisplatin nanoparticlesHepG2 (Hepatocellular carcinoma)6.438 ± 0.9057 (as µg/ml)[9]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to generate the data presented above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[10] The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a desired duration.

  • Cell Fixation: After treatment, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[11]

  • Staining: The plates are washed with water and air-dried. Subsequently, an SRB solution (typically 0.4% in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.[11][12]

  • Washing: Unbound SRB is removed by washing the plates with 1% acetic acid.[12]

  • Solubilization and Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at 510-540 nm.[12][13] The cell viability is determined by comparing the absorbance of treated cells to that of untreated controls.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth and proliferation.[14] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[15][16] Several benzimidazole derivatives have been designed to inhibit EGFR signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.

Topoisomerase I Inhibition

Topoisomerase I is an essential enzyme that relaxes supercoiled DNA during replication and transcription.[2] Some anticancer drugs, including certain benzimidazole derivatives, act as topoisomerase I inhibitors.[2][17] They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death.[18]

Topoisomerase_I_Inhibition cluster_replication During DNA Replication Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binds Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex Forms Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation Replication_Fork Replication Fork DNA_Breaks DNA Double-Strand Breaks Replication_Fork->DNA_Breaks Collision Apoptosis Apoptosis DNA_Breaks->Apoptosis Benzimidazole Benzimidazole Derivatives Benzimidazole->Cleavage_Complex Stabilizes & Inhibits Religation

Caption: Mechanism of Topoisomerase I inhibition by benzimidazole derivatives.

References

Comparative Analysis of IC50 Values for 1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 1H-benzo[d]imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its versatile pharmacological activities.[1] Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential as inhibitors of key biological targets. This comparison focuses on the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency.

Comparison of IC50 Values

The following table summarizes the IC50 values of several 1H-benzo[d]imidazole derivatives against various cancer cell lines and enzymes. This data highlights the structure-activity relationships and the therapeutic potential of this class of compounds.

CompoundTargetIC50 Value (µM)Reference
Compound 12b (a 1H-benzo[d]imidazole derivative)Human Topoisomerase I (Hu Topo I)16[2]
Compounds 11a, 12a, 12b (1H-benzo[d]imidazole derivatives)60 human cancer cell lines0.16 - 3.6 (GI50)[2]
Compound 6c (3-Br substituted benzylidenebenzohydrazide hybrid)Various cancer cell lines7.82 - 10.21[3][4]
Compound 6i (3-F substituted benzylidenebenzohydrazide hybrid)Various cancer cell lines7.82 - 10.21[3][4]
Compound 6h (2-F substituted benzylidenebenzohydrazide hybrid)EGFR, HER2, CDK2, AURKCNot specified[3]
Compound 6i mTOR enzymeNot specified[3]
Compound 33 (N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide)17β-HSD101.65 ± 0.55[5]
Compound 3c (imidazole-based EGFR inhibitor)EGFR0.236[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols used to determine the IC50 values presented in this guide.

Human Topoisomerase I DNA Relaxation Assay

The inhibitory activity of the 1H-benzo[d]imidazole derivatives against human topoisomerase I (Hu Topo I) was determined using a DNA relaxation assay.[2]

  • Reaction Mixture: The reaction mixture (20 µL) contained 0.5 µg of supercoiled pBR322 DNA, 1 U of Hu Topo I, and the test compound at varying concentrations in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL bovine serum albumin).

  • Incubation: The mixture was incubated at 37°C for 30 minutes.

  • Termination: The reaction was terminated by adding 2 µL of 10% SDS.

  • Analysis: The samples were subjected to electrophoresis on a 1% agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA) at 70 V for 4 hours.

  • Visualization: The gel was stained with ethidium bromide (0.5 µg/mL) and photographed under UV light. The percentage of relaxed DNA was quantified using densitometry.

  • IC50 Determination: The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in the amount of relaxed DNA.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activities of the synthesized compounds against various cancer cell lines were evaluated using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined as the concentration of the compound that inhibited 50% of cell growth.

17β-HSD10 Inhibition Assay

The inhibitory activity against 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) was determined as follows[5]:

  • Transfection: HEK293T cells were transfected with a plasmid encoding for 17β-HSD10.

  • Cell Lysis: After 48 hours, the cells were lysed, and the supernatant containing the enzyme was collected.

  • Inhibition Assay: The enzymatic reaction was performed in a 96-well plate. The reaction mixture contained the cell lysate, NAD+, allopregnanolone (the substrate), and the test compound at various concentrations.

  • Incubation and Measurement: The mixture was incubated at 37°C, and the production of NADH was monitored by measuring the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves using GraphPad Prism software.[5]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of the compounds discussed in this guide.

IC50_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Target_Prep Target Preparation (Enzyme/Cell Line) Incubation Incubation of Target with Compound Target_Prep->Incubation Compound_Prep Compound Dilution Series Compound_Prep->Incubation Measurement Measurement of Activity/ Viability Incubation->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response IC50_Calc IC50 Value Calculation Dose_Response->IC50_Calc Signaling_Pathway_Inhibition Receptor Receptor Tyrosine Kinase (e.g., EGFR) Substrate Downstream Substrate Receptor->Substrate Phosphorylation Pathway Signaling Cascade Substrate->Pathway Response Cellular Response (e.g., Proliferation) Pathway->Response Inhibitor Benzimidazole Derivative Inhibitor->Receptor Inhibition

References

Navigating the Selectivity Landscape of Benzimidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the cross-reactivity of these compounds is paramount for developing selective and safe therapeutics. This guide provides a comparative overview of the selectivity of various benzimidazole derivatives, with a focus on kinase inhibition and cytotoxicity.

Disclaimer: As of November 2025, publicly available experimental data specifically detailing the cross-reactivity profile of 1,6-Dimethyl-1H-benzo[d]imidazole is limited. Therefore, the data presented for this specific compound is hypothetical and for illustrative purposes only . The comparative data for other benzimidazole derivatives is based on published literature.

Comparative Selectivity Profile

The following table summarizes the inhibitory activity and cytotoxicity of selected benzimidazole derivatives against various kinases and cancer cell lines. This allows for a direct comparison of their selectivity profiles.

CompoundTarget KinaseIC50 (µM)Cell LineGI50 (µM)Reference
This compound EGFR (Hypothetical) HCT-116 (Hypothetical) N/A
HER2 (Hypothetical) HepG2 (Hypothetical)
CDK2 (Hypothetical) MCF-7 (Hypothetical)
Compound 6h[1]EGFR8.21HCT-1169.83[1]
HER29.45HepG28.12[1]
CDK210.13MCF-711.45[1]
Compound 6i[1]EGFR7.98HCT-1168.91[1]
HER28.76HepG27.82[1]
CDK29.87MCF-710.21[1]
mTOR12.34--[1]
Compound 12b[2][3]Topoisomerase I16Various0.16 - 3.6[2][3]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

Methodology:

  • Kinase enzymes (e.g., EGFR, HER2, CDK2) are incubated with a specific substrate and ATP.

  • The benzimidazole derivative is added at varying concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay where light output is proportional to the amount of ATP remaining in the well.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability (GI50) Assay

Objective: To determine the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (GI50).

Methodology:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The benzimidazole derivative is added at various concentrations.

  • Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay.

  • The absorbance is measured, and GI50 values are calculated from the dose-response curves.

Visualizing Biological Interactions

Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving some of the kinases targeted by the compared benzimidazole derivatives. Understanding these pathways is crucial for interpreting the downstream effects of kinase inhibition.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR mTOR mTOR EGFR->mTOR HER2 HER2 HER2->mTOR Downstream Downstream Effectors mTOR->Downstream CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Compound_6h_6i Compound 6h/6i Compound_6h_6i->EGFR Inhibits Compound_6h_6i->HER2 Inhibits Compound_6h_6i->mTOR Inhibits (6i) Compound_6h_6i->CDK2 Inhibits

Caption: Simplified signaling pathway showing inhibition points of benzimidazole derivatives.

Experimental Workflow for Cross-Reactivity Screening

This diagram outlines a typical workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow Start Synthesize & Purify This compound Primary_Assay Primary Target Assay (e.g., specific kinase) Start->Primary_Assay Kinase_Panel Broad Kinase Panel Screening (e.g., 400+ kinases) Primary_Assay->Kinase_Panel Cell_Based Cell-Based Assays (Multiple Cell Lines) Primary_Assay->Cell_Based Off_Target Identify Off-Targets Kinase_Panel->Off_Target Cell_Based->Off_Target SAR Structure-Activity Relationship (SAR) & Optimization Off_Target->SAR End Selective Compound Profile SAR->End

Caption: General workflow for determining the cross-reactivity of a new chemical entity.

References

Comparative Biological Evaluation of 1H-benzo[d]imidazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various substituted 1H-benzo[d]imidazole analogs. While specific experimental data for 1,6-Dimethyl-1H-benzo[d]imidazole analogs is not extensively available in the public domain, this guide focuses on closely related derivatives to highlight the therapeutic potential and structure-activity relationships within this important heterocyclic scaffold.

The 1H-benzo[d]imidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and kinase inhibitory activities.[1][3][4] This guide summarizes key quantitative data, experimental protocols, and mechanisms of action for several reported 1H-benzo[d]imidazole analogs to inform future drug discovery and development efforts.

Anticancer Activity: Topoisomerase I Inhibition and Cytotoxicity

A significant area of research for 1H-benzo[d]imidazole analogs is their potential as anticancer agents. Many derivatives have been shown to exert their cytotoxic effects by targeting essential cellular machinery involved in cancer cell proliferation and survival. One of the key mechanisms of action is the inhibition of human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair.[5][6][7]

A series of novel 1H-benzo[d]imidazoles (BBZs) have been designed and synthesized with various functional groups, demonstrating potent growth inhibition against a panel of 60 human cancer cell lines.[5][6][7] The most potent of these compounds, 11a , 12a , and 12b , exhibited 50% growth inhibition (GI₅₀) values in the micromolar to nanomolar range.[5][6][7] Notably, compound 12b also showed significant inhibition of Hu Topo I with an IC₅₀ of 16 μM.[5][6][7]

Quantitative Anticancer Activity Data
CompoundTarget/AssayCell Line(s)Activity (GI₅₀/IC₅₀)Reference
11a NCI-60 Panel60 Human Cancer Cell Lines0.16 - 3.6 µM (GI₅₀)[5][6][7]
12a NCI-60 Panel60 Human Cancer Cell Lines0.16 - 3.6 µM (GI₅₀)[5][6][7]
12b NCI-60 Panel60 Human Cancer Cell Lines0.16 - 3.6 µM (GI₅₀)[5][6][7]
12b Human Topoisomerase I-16 µM (IC₅₀)[5][6][7]
18b Tubulin PolymerizationA549, MCF-7, K5620.12 µM, 0.15 µM, 0.21 µM (IC₅₀)[8]
18b Tubulin Polymerization-2.1 µM (IC₅₀)[8]
Mechanism of Action: Topoisomerase I Inhibition

1H-benzo[d]imidazole analogs can act as topoisomerase I inhibitors by intercalating into the DNA at the site of cleavage. This binding stabilizes the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strand and leading to the accumulation of DNA double-strand breaks, which ultimately triggers apoptosis.

Topoisomerase_I_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Benzimidazole Analog Supercoiled_DNA Supercoiled DNA Topo_I Topoisomerase I Supercoiled_DNA->Topo_I binds Cleavage_Complex Cleavage Complex (DNA Nick) Topo_I->Cleavage_Complex creates nick Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA re-ligates Benzimidazole_Analog Benzimidazole Analog Cleavage_Complex_Inhib Cleavage Complex (DNA Nick) Benzimidazole_Analog->Cleavage_Complex_Inhib binds & stabilizes Stabilized_Complex Stabilized Ternary Complex DS_Breaks DNA Double-Strand Breaks Stabilized_Complex->DS_Breaks leads to Apoptosis Apoptosis DS_Breaks->Apoptosis Cleavage_Complex_Inhib->Stabilized_Complex Synthesis_Workflow o_phenylenediamine o-Phenylenediamine reaction Condensation Reaction o_phenylenediamine->reaction aldehyde Substituted Aldehyde aldehyde->reaction reagents Sodium Metabisulfite Ethanol reagents->reaction product 2-Substituted-1H- benzo[d]imidazole reaction->product purification Purification (e.g., Crystallization) product->purification characterization Characterization (NMR, MS) purification->characterization

References

A Comparative Analysis of Benzimidazole-Based Kinase Inhibitors Against Established Broad-Spectrum Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a dimethyl-benzimidazole derivative against two well-known kinase inhibitors, Staurosporine and Sunitinib. This report summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potential of kinase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for 2-phenyl-1H-benzo[d]imidazole, the broad-spectrum but non-selective inhibitor Staurosporine, and the multi-targeted inhibitor Sunitinib against various kinases.

Kinase Target2-phenyl-1H-benzo[d]imidazole (IC50)Staurosporine (IC50)Sunitinib (IC50)
CDK4/CycD1-8.2 kcal/mol (Binding Energy)¹--
Aurora B---
Protein Kinase C (PKC)-3 nM-
p60v-src-6 nM-
Protein Kinase A (PKA)-7 nM-
CaM Kinase II-20 nM-
VEGFR2--80 nM[3]
PDGFRβ--2 nM[3]
c-Kit--Inhibits[4]
FLT3--250 nM (wild-type), 30-50 nM (mutant)[5]

¹In silico docking study; a lower binding energy suggests stronger inhibition.[6] It is important to note that in silico data provides a theoretical estimation of binding affinity and requires experimental validation.

Established Kinase Inhibitors for Comparison

Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective ATP-competitive kinase inhibitor[7][8]. Its broad activity across the kinome makes it a valuable tool in kinase research for target validation and as a positive control in screening assays, though its lack of selectivity limits its therapeutic use.

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and other cancers[3][4]. It primarily targets VEGFRs and PDGFRs, key regulators of angiogenesis and tumor growth, but also inhibits other kinases such as c-Kit and FLT3[4][5].

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values is typically performed using an in vitro kinase assay. While specific protocols may vary depending on the kinase and the detection method, a general workflow is outlined below[9][10][11][12].

Objective: To measure the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and other components to optimize enzyme activity)

  • Test compound (e.g., 1,6-Dimethyl-1H-benzo[d]imidazole) and control inhibitors (e.g., Staurosporine)

  • Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)

  • Microplates

General Procedure:

  • Compound Preparation: A serial dilution of the test compound and control inhibitors is prepared in an appropriate solvent, typically DMSO.

  • Reaction Setup: The kinase, substrate, and kinase buffer are added to the wells of a microplate.

  • Inhibitor Addition: The serially diluted compounds are added to the reaction wells. A control with no inhibitor is included to measure 100% kinase activity.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a membrane.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be measured by scintillation counting. Other methods include ELISA with phosphospecific antibodies or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Cellular Signaling and Experimental Design

To better understand the context of kinase inhibition and the experimental process, the following diagrams have been generated.

G Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates Sunitinib Sunitinib Sunitinib->RTK Inhibits Benzimidazole Benzimidazole Derivative Benzimidazole->Raf Potential Target

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target of kinase inhibitors.

G In Vitro Kinase Inhibition Assay Workflow A 1. Prepare Serial Dilutions of Test Compound C 3. Add Test Compound to Wells A->C B 2. Add Kinase, Substrate, and Buffer to Microplate B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at Constant Temperature D->E F 6. Terminate Reaction E->F G 7. Detect and Quantify Substrate Phosphorylation F->G H 8. Analyze Data and Determine IC50 G->H

Caption: A flowchart illustrating the key steps in a typical in vitro kinase inhibition assay.

References

Bioactivity of 1,6-Dimethyl-1H-benzo[d]imidazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of 1,6-Dimethyl-1H-benzo[d]imidazole. Due to the limited publicly available data on this specific isomer, this guide leverages data from the closely related and well-studied isomer, 5,6-Dimethyl-1H-benzo[d]imidazole, and compares its activity with established FDA-approved drugs containing the benzimidazole scaffold.

The benzimidazole core is a prominent heterocyclic pharmacophore found in a variety of therapeutically active compounds. While direct experimental data on the bioactivity of this compound is scarce in the current literature, the biological activities of its isomers and other derivatives suggest potential therapeutic applications. This guide will focus on the confirmed bioactivities of the 5,6-dimethyl isomer as a proxy and draw comparisons with the well-documented activities of FDA-approved benzimidazole drugs, Omeprazole and Albendazole.

Comparative Bioactivity Data

The following table summarizes the available quantitative data for 5,6-Dimethyl-1H-benzo[d]imidazole derivatives and the comparator drugs. It is important to note that the bioactivity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.

Compound/DerivativeTarget/ActivityMeasurementValueReference
5,6-Dimethyl-1H-benzo[d]imidazole Derivatives Anticancer (SMMC-7721 cell line)IC50< 10 µM[1]
Acetylcholinesterase (AChE) InhibitionIC50Low µM range[2]
Butyrylcholinesterase (BChE) InhibitionIC50Low µM range[2]
Omeprazole Proton Pump (H+/K+ ATPase) Inhibition-Irreversible Inhibition[3]
Albendazole Anthelmintic-Broad Spectrum[4]
Anticancer (various cell lines)IC50Varies (µM range)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for assessing the anticancer and antimicrobial activities of benzimidazole compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., 5,6-Dimethyl-1H-benzo[d]imidazole derivatives) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL). The plates are then incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound against various microbial strains can be determined using the broth microdilution method.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Workflows

The following diagrams illustrate a generalized signaling pathway that can be targeted by benzimidazole derivatives and a typical experimental workflow for drug screening.

anticancer_pathway Benzimidazole Derivative Benzimidazole Derivative Microtubule Dynamics Microtubule Dynamics Benzimidazole Derivative->Microtubule Dynamics Inhibition Cell Cycle Arrest Cell Cycle Arrest Microtubule Dynamics->Cell Cycle Arrest Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces

Caption: Generalized mechanism of anticancer action for some benzimidazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_comparison Comparative Analysis Synthesis of this compound Synthesis of this compound In vitro Assays (Anticancer/Antimicrobial) In vitro Assays (Anticancer/Antimicrobial) Synthesis of this compound->In vitro Assays (Anticancer/Antimicrobial) Determination of IC50/MIC Determination of IC50/MIC In vitro Assays (Anticancer/Antimicrobial)->Determination of IC50/MIC Comparison with Alternatives Comparison with Alternatives Determination of IC50/MIC->Comparison with Alternatives Data Analysis Data Analysis Comparison with Alternatives->Data Analysis

Caption: A typical workflow for the evaluation of a novel compound's bioactivity.

Comparison with Alternatives

Omeprazole

Omeprazole is a widely used proton pump inhibitor that contains a benzimidazole core. Its primary mechanism of action is the irreversible inhibition of the H+/K+ ATPase (proton pump) in the gastric parietal cells, which is responsible for the final step in gastric acid secretion.[3] This targeted action makes it highly effective in the treatment of acid-related disorders. Unlike the potential broad-spectrum activities of other benzimidazoles, omeprazole's activity is highly specific.

Albendazole

Albendazole is a broad-spectrum anthelmintic agent, also built around a benzimidazole structure.[4] Its primary mode of action is the inhibition of tubulin polymerization in parasites, which disrupts microtubule-dependent processes, leading to the death of the parasite.[4] In recent years, albendazole has been investigated for its anticancer properties, with studies showing its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] This dual activity highlights the versatility of the benzimidazole scaffold.

Conclusion

While direct evidence for the bioactivity of this compound is currently lacking in the scientific literature, the documented activities of its isomer, 5,6-Dimethyl-1H-benzo[d]imidazole, suggest that it may possess anticancer and enzyme-inhibiting properties. The broader family of benzimidazole derivatives has a well-established and diverse range of biological activities, from the highly specific proton pump inhibition of omeprazole to the broad-spectrum anthelmintic and potential anticancer effects of albendazole. Further experimental investigation is necessary to fully elucidate the specific bioactivity profile of this compound and to determine its potential as a therapeutic agent. Researchers are encouraged to use the provided experimental protocols as a starting point for such investigations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

Inferred Hazard Profile

Based on the hazard classifications of related benzimidazole compounds, 1,6-Dimethyl-1H-benzo[d]imidazole should be handled as a hazardous substance. The following table summarizes the known hazards of similar compounds, suggesting a potential hazard profile for this compound.

Hazard ClassificationRelated Compound ExamplesPotential Hazards for this compound
Acute Toxicity (Oral) 2-Chloro-1H-benzimidazoleHarmful if swallowed
Skin Corrosion/Irritation 2-Chloro-1H-benzimidazoleCauses skin irritation
Serious Eye Damage/Irritation 2-Chloro-1H-benzimidazoleCauses serious eye irritation
Respiratory Irritation 2-Chloro-1H-benzimidazoleMay cause respiratory irritation
Environmental Hazard General Benzimidazole DerivativesPotential for long-term adverse effects in the aquatic environment

Note: This information is inferred from related compounds and should be treated as a precautionary guideline. Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, harmful).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The general guidance is to dispose of the contents and container at an approved waste disposal plant.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A 1. Identify Waste (this compound and contaminated materials) B 2. Segregate as Hazardous Waste A->B F Improper Disposal (Drain or regular trash) A->F C 3. Use Designated, Labeled, and Compatible Waste Container B->C D 4. Store Securely in Waste Accumulation Area C->D E 5. Arrange for Professional Disposal (via EHS or licensed contractor) D->E G STOP F->G

Personal protective equipment for handling 1,6-Dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,6-Dimethyl-1H-benzo[d]imidazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar benzimidazole derivatives and are intended to ensure a safe laboratory environment.

Hazard Summary:

  • Harmful if swallowed.[1]

  • Causes severe skin burns and eye damage.[1][2]

  • May cause respiratory irritation.[3]

  • Potential for reproductive harm.[1][2]

Personal Protective Equipment (PPE):

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Specification Standard
Eye and Face Protection Chemical safety goggles or face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.EN 374.[5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.OSHA 29 CFR 1910.134 or European Standard EN 149.[3][4]

Operational and Disposal Plans:

Handling and Storage:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][4]

  • Avoid generating dust.[1][3]

  • Keep the container tightly closed and store in a dry place.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use absorbent materials to contain the spill.

  • Collect: Carefully take up the material and place it in a suitable container for disposal.[5]

  • Clean: Clean the affected area thoroughly.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Contaminated packaging should be treated as the chemical itself.

Experimental Workflow for Safe Handling:

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up workspace in a chemical fume hood prep_ppe->prep_setup emergency_exposure Follow first aid procedures prep_ppe->emergency_exposure handle_weigh Weigh the required amount of the chemical prep_setup->handle_weigh handle_dissolve Dissolve or mix the chemical as per protocol handle_weigh->handle_dissolve emergency_spill Follow spill management protocol handle_weigh->emergency_spill post_decontaminate Decontaminate workspace and equipment handle_dissolve->post_decontaminate handle_dissolve->emergency_spill post_dispose Dispose of waste in designated containers post_decontaminate->post_dispose post_remove_ppe Remove PPE correctly post_dispose->post_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dimethyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
1,6-Dimethyl-1H-benzo[d]imidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.